Isononanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOYHFBNQHPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883129 | |
| Record name | 7-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-19-6, 26896-18-4 | |
| Record name | 7-Methyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyloctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MIU88L6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isononanoic Acid: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isononanoic acid, focusing on its complex isomeric nature, chemical structure, physicochemical properties, and the experimental protocols for its synthesis and analysis. This compound is a branched-chain C9 carboxylic acid that, due to its unique structure, offers distinct properties compared to its linear counterpart, nonanoic acid. It is a crucial intermediate in the synthesis of a wide range of chemical products, including synthetic lubricants, plasticizers, paint driers, and cosmetics.[1][2][3]
Chemical Structure and Isomerism
This compound is not a single compound but rather a mixture of isomers of C9H18O2.[1][4][5] The term typically refers to a technical-grade product where the specific composition can vary depending on the manufacturing process.[4][5] The most predominant isomer, often constituting about 90% or more of the mixture, is 3,5,5-trimethylhexanoic acid .[1][2][4][5]
Other significant isomers that can be present include 7-methyloctanoic acid and 2,2,4,4-tetramethylpentanoic acid.[4][5] The branched nature of these isomers imparts key properties such as a lower freezing point, enhanced solubility in organic solvents, and improved oxidative stability compared to linear fatty acids.[1][6]
The chemical structure of the primary isomer, 3,5,5-trimethylhexanoic acid, is characterized by a six-carbon hexanoic acid backbone with methyl groups attached at the 3rd and 5th carbon positions, with the 5th carbon being a quaternary center.[7][8]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These values primarily reflect the commercial mixture, which is rich in 3,5,5-trimethylhexanoic acid.
| Property | Value | Reference |
| Molecular Formula | C9H18O2 | [1][4][9][10] |
| Molecular Weight | 158.24 g/mol | [8][9][10] |
| Appearance | Clear, colorless liquid | [1][4][7] |
| Odor | Faint, mild | [1][4][7] |
| Melting Point | < -65 °C to -70 °C | [4] |
| Boiling Point | ~253.4 °C at 760 mmHg | [5] |
| Density (20°C) | ~0.9013 - 0.919 g/cm³ | [5][11] |
| Flash Point | ~129.7 - 131 °C | [5][11] |
| Water Solubility | Sparingly soluble | [1][4][7] |
| Solubility in Organics | Miscible with usual organic solvents (e.g., ethanol, ether) | [1][4][9] |
| Refractive Index (20°C) | ~1.4241 | [11] |
| CAS Number | 26896-18-4 (for 7-methyloctanoic acid) | [4] |
| 3302-10-1 (for 3,5,5-trimethylhexanoic acid) | [4][10] |
Experimental Protocols
Industrial Synthesis
The commercial production of this compound is a multi-step process that typically starts from 2-ethylhexanol.[12][13][14] This method allows for large-scale, cost-effective manufacturing.[1]
Detailed Methodology:
-
Dehydration of 2-Ethylhexanol: 2-ethylhexanol is dehydrated in the presence of a catalyst to produce a mixture of octene isomers.[12][14][15]
-
Hydroformylation (Oxo Process): The resulting octene mixture is then reacted with carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst (typically from group VIII, like cobalt or rhodium).[1][12][14] This step, known as hydroformylation or the oxo process, yields isononanal (a C9 aldehyde).
-
Oxidation: The isononanal is subsequently oxidized to this compound.[1][4][12] This oxidation is often carried out using air or oxygen, sometimes with a catalyst to improve efficiency and selectivity.[12][15]
References
- 1. ISONONANIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound – JYT Chemical [jytchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. isatis.net [isatis.net]
- 8. 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 10. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]
- 11. fnatchem.com [fnatchem.com]
- 12. patents.justia.com [patents.justia.com]
- 13. solechem.eu [solechem.eu]
- 14. US20150191410A1 - Method for Producing Isononanoic Acids from 2-Ethyl Hexanol - Google Patents [patents.google.com]
- 15. This compound|High-Purity Reagent for Research [benchchem.com]
An In-depth Technical Guide to the Synthesis of Isononanoic Acid from 2-Ethylhexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multi-step synthesis of isononanoic acid, a valuable branched-chain C9 carboxylic acid, utilizing 2-ethylhexanol as the starting material. This process is of significant interest due to its utilization of a readily available feedstock. The synthesis is a sequential three-step process involving dehydration, hydroformylation, and oxidation. This document outlines the detailed experimental protocols, presents key quantitative data in a comparative format, and provides visual representations of the reaction pathways and experimental workflows.
Overview of the Synthetic Pathway
The conversion of 2-ethylhexanol to this compound is not a direct transformation but rather a three-stage synthesis. The overall process can be summarized as follows:
-
Dehydration of 2-Ethylhexanol to Octene Isomers: The initial step involves the removal of a water molecule from 2-ethylhexanol to form a mixture of isomeric octenes. This reaction is typically carried out at high temperatures in the presence of an acid catalyst.
-
Hydroformylation of Octene Isomers to Isononanal: The mixture of octenes is then subjected to hydroformylation, also known as the oxo process. This reaction introduces a formyl group (-CHO) to the alkene backbone through the addition of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, yielding a mixture of isomeric nonanals (isononanal).
-
Oxidation of Isononanal to this compound: The final step is the oxidation of the isononanal mixture to the corresponding carboxylic acid, this compound. This is typically achieved using an oxidizing agent such as air or pure oxygen, and may be facilitated by a catalyst.
Experimental Protocols and Data
This section provides detailed experimental methodologies for each key step of the synthesis, along with tables summarizing the quantitative data for easy comparison of different reaction conditions.
Step 1: Dehydration of 2-Ethylhexanol to Octene Isomers
The dehydration of 2-ethylhexanol is an elimination reaction that yields a mixture of structural isomers of octene. The composition of this mixture can be influenced by the choice of catalyst and reaction conditions.
Experimental Protocol:
A typical laboratory-scale procedure for the dehydration of 2-ethylhexanol is as follows:
-
Catalyst Preparation: An acidic alumina catalyst is prepared by impregnating γ-alumina pellets with a solution of phosphoric acid, followed by drying and calcination at high temperatures (e.g., 600°C for 6 hours)[1].
-
Reaction Setup: A fixed-bed reactor is packed with the prepared catalyst. The reactor is heated to the desired reaction temperature (typically in the range of 250-400°C) under a flow of inert gas, such as nitrogen[2].
-
Reaction Execution: 2-Ethylhexanol is vaporized and fed into the reactor along with the inert gas stream. The liquid hourly space velocity (LHSV) is maintained at a specific value to control the residence time of the reactant over the catalyst[2].
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the octene isomers and any unreacted 2-ethylhexanol. The condensed liquid is collected in a cooled receiving flask.
-
Work-up and Purification: The collected organic layer is separated from the aqueous phase (water produced during the reaction). The organic phase is then washed with a dilute solution of sodium bicarbonate to neutralize any acidic residues, followed by a wash with brine. The product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by fractional distillation to separate the octene isomers from any unreacted starting material and high-boiling byproducts.
-
Analysis: The composition of the octene isomer mixture can be determined by gas chromatography-mass spectrometry (GC-MS)[3].
Table 1: Quantitative Data for Dehydration of 2-Ethylhexanol
| Parameter | Condition 1 | Condition 2 | Reference |
| Catalyst | γ-Alumina | Phosphoric Acid on Silica | [2] |
| Temperature (°C) | 300 - 400 | 250 - 350 | [2] |
| Pressure | Atmospheric | Atmospheric | [2] |
| LHSV (h⁻¹) | 1.0 | 2.0 | [2] |
| Conversion (%) | >95 | ~90 | [2] |
| Selectivity to Octenes (%) | >85 | >90 | [2] |
Step 2: Hydroformylation of Octene Isomers to Isononanal
The hydroformylation of the octene isomer mixture is a key step that introduces the aldehyde functionality. This reaction is typically catalyzed by cobalt or rhodium complexes.
Experimental Protocol:
The following is a general procedure for the hydroformylation of octenes using a rhodium-based catalyst:
-
Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), a rhodium precursor, such as Rh(acac)(CO)₂ (acetylacetonatodicarbonylrhodium(I)), is dissolved in a suitable solvent (e.g., toluene). A phosphine ligand, such as triphenylphosphine (PPh₃), is then added to the solution[4][5]. The catalyst can be pre-formed or generated in situ.
-
Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve is charged with the octene isomer mixture and the catalyst solution.
-
Reaction Execution: The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (typically 10-50 bar). The reaction mixture is heated to the target temperature (usually between 80-120°C) with vigorous stirring[4]. The progress of the reaction can be monitored by taking samples periodically and analyzing them by GC.
-
Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is then transferred to a distillation apparatus. The isononanal product is separated from the catalyst and any high-boiling byproducts by vacuum distillation.
-
Analysis: The structure and purity of the isononanal can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by GC-MS[6].
Table 2: Quantitative Data for Hydroformylation of Octenes
| Parameter | Rhodium Catalyst | Cobalt Catalyst | Reference |
| Catalyst | Rh(acac)(CO)₂ / PPh₃ | Co₂(CO)₈ | [4][7] |
| Solvent | Toluene | Heptane | [4][8] |
| Temperature (°C) | 80 - 120 | 150 - 180 | [4][8] |
| Syngas Pressure (bar) | 10 - 50 | 100 - 250 | [4][8] |
| CO:H₂ Ratio | 1:1 | 1:1 | [4][8] |
| Conversion of Octene (%) | >95 | >90 | [4][8] |
| Selectivity to Aldehydes (%) | >90 | ~85 | [4][8] |
| n/iso Ratio | 2-4 | 3-4 | [4][8] |
Step 3: Oxidation of Isononanal to this compound
The final step in the synthesis is the oxidation of the aldehyde to a carboxylic acid. This can be achieved using various oxidizing agents, with air or oxygen being the most common for industrial processes due to their low cost and environmental friendliness.
Experimental Protocol:
A laboratory-scale oxidation of isononanal can be performed as follows:
-
Reaction Setup: A glass reactor equipped with a gas inlet tube, a condenser, a mechanical stirrer, and a temperature probe is charged with the purified isononanal.
-
Reaction Execution: The isononanal is heated to the desired temperature (typically 50-80°C). A stream of air or oxygen is then bubbled through the liquid with vigorous stirring. The reaction is exothermic, so cooling may be necessary to maintain a constant temperature. The progress of the reaction can be monitored by taking aliquots and determining the remaining aldehyde content by GC or by titrating the produced carboxylic acid[9][10].
-
Work-up and Purification: Once the reaction is complete, the crude this compound is cooled to room temperature. The product is then purified by vacuum distillation to remove any unreacted aldehyde, byproducts, and catalyst residues (if used)[11].
-
Analysis: The purity of the final this compound can be determined by titration with a standard solution of sodium hydroxide[9][10]. The structure can be confirmed by spectroscopic methods (NMR, IR).
Table 3: Quantitative Data for Oxidation of Isononanal
| Parameter | Air Oxidation | Oxygen Oxidation | Reference |
| Oxidant | Air | Pure Oxygen | [12] |
| Catalyst | None (or trace metals) | Mn/Co salts (optional) | [12] |
| Temperature (°C) | 60 - 80 | 50 - 70 | [12] |
| Pressure | Atmospheric | Atmospheric | [12] |
| Conversion of Aldehyde (%) | >98 | >99 | [12] |
| Yield of this compound (%) | >95 | >97 | [12] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a single step in the synthesis, for example, the hydroformylation reaction.
References
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. Solved Experiment #11 Acid-Catalyzed Dehydration of | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isononanal | C9H18O | CID 169665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. textiletrainer.com [textiletrainer.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2014008975A1 - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Isononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isononanoic acid, a branched-chain carboxylic acid with the chemical formula C9H18O2, is a versatile industrial chemical with applications ranging from the synthesis of pharmaceuticals and agrochemicals to its use in lubricants and cosmetics.[1][2] Its unique branched structure imparts properties such as high thermal stability and low viscosity, making it a valuable intermediate in various chemical syntheses.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols for property determination, and visualizations of key chemical reactions and experimental workflows.
Physical Properties
This compound is a clear, colorless to pale yellow oily liquid at room temperature with a faint, slightly acidic odor.[3][5] The physical properties of this compound are significantly influenced by its branched-chain structure, which distinguishes it from its linear isomer, nonanoic acid. This branching disrupts crystal lattice formation, resulting in a lower melting point, and affects intermolecular forces, influencing its boiling point and viscosity.[6]
Tabulated Physical Properties
| Property | Value | Units | Notes |
| Molecular Formula | C9H18O2 | - | [7] |
| Molecular Weight | 158.24 | g/mol | [7] |
| Appearance | Clear, colorless to pale yellow liquid | - | [3] |
| Odor | Faint, slightly acidic | - | [5] |
| Melting Point | -77 to -10 | °C | Wide range due to isomeric mixture.[1][5] |
| Boiling Point | 225 - 255 | °C | at 1013 hPa.[6][8] |
| Density | 0.9 - 0.919 | g/cm³ | at 20 °C.[5][9] |
| Solubility in Water | Sparingly soluble (0.17 - 0.7 g/L) | g/L | at 20-22 °C.[10][11] |
| Solubility in Organic Solvents | Miscible | - | Soluble in ethanol, methanol, acetone, chloroform.[1] |
| Vapor Pressure | <0.01 - 0.0057 | hPa | at 20-25 °C.[7][10] |
| Refractive Index | 1.429 - 1.439 | - | at 20 °C.[10][12] |
| Flash Point | 117 - 129.7 | °C | [5][9] |
| pKa | 4.8 | - | at 20 °C.[12] |
| log Kow (Partition Coefficient) | 3.2 | - | [5] |
Chemical Properties and Reactivity
This compound exhibits the typical chemical reactivity of a carboxylic acid. The presence of the carboxyl group (-COOH) allows it to participate in a variety of chemical reactions, making it a useful building block in organic synthesis.[1]
Acidity
As a carboxylic acid, this compound is a weak acid and can donate a proton from its carboxyl group in the presence of a base to form a carboxylate salt.[1]
Esterification
This compound readily undergoes esterification with alcohols in the presence of an acid catalyst to form isononanoate esters. These esters have various industrial applications, including as plasticizers, lubricants, and in fragrances.[1]
Formation of Acid Chlorides
This compound can be converted to isononanoyl chloride by reaction with thionyl chloride (SOCl2) or other chlorinating agents. The resulting acid chloride is a more reactive derivative and a key intermediate in the synthesis of amides and other derivatives.[1]
Reduction
The carboxylic acid group of this compound can be reduced to a primary alcohol (isononyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Stability
This compound is stable under normal storage conditions.[4] It is incompatible with strong bases and oxidizing agents.[4]
Diagram of Key Chemical Reactions
Caption: Key chemical reactions of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical and chemical properties of this compound. These are based on standard laboratory methods and OECD guidelines.
Determination of Melting Point
This protocol is based on the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Ensure the this compound sample is dry.
-
Finely powder a small amount of the sample if it is not already a liquid at room temperature.
-
Introduce the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Boiling Point (OECD 103)
This protocol describes a method for determining the boiling point of a liquid.
Apparatus:
-
Distillation flask with a side arm
-
Condenser
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a volume of this compound in the distillation flask along with a few boiling chips.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the level of the side arm leading to the condenser.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This temperature, corrected for atmospheric pressure, is the boiling point.
Determination of Density
This protocol uses a pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m1).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20°C until it reaches thermal equilibrium.
-
Remove the pycnometer, wipe it dry, and weigh it (m2).
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration at 20°C, dry the exterior, and weigh it (m3).
-
The density is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 20°C.
Determination of Water Solubility (OECD 105 - Flask Method)
This protocol is suitable for substances with solubility above 10⁻² g/L.
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath
-
Analytical method for quantification (e.g., GC-FID, titration)
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Stir the mixture in a constant temperature bath at 20°C for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Allow the phases to separate.
-
Carefully take an aliquot of the aqueous phase, ensuring no undissolved acid is included.
-
Determine the concentration of this compound in the aqueous phase using a suitable analytical method.
Determination of pKa (OECD 112 - Titration Method)
This protocol outlines the determination of the acid dissociation constant by titration.
Apparatus:
-
pH meter with an electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The pH at the half-equivalence point is equal to the pKa of the acid.
Workflow for Purity Determination by Titration
Caption: Workflow for determining the purity of this compound by titration.
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and identification of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorptions for a carboxylic acid:
-
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group.
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show a characteristic signal for the acidic proton of the carboxyl group, typically a broad singlet far downfield (>10 ppm). The protons on the branched alkyl chain will appear as complex multiplets in the upfield region (0.8-2.5 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 175-185 ppm. The signals for the carbons of the branched alkyl chain will appear in the upfield region.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will be consistent with the branched alkyl chain structure.
Conclusion
This compound possesses a unique set of physical and chemical properties driven by its branched-chain structure. This guide provides essential data and methodologies for professionals working with this important chemical intermediate. The provided protocols offer a foundation for the accurate determination of its key characteristics, ensuring its effective and safe use in research, development, and various industrial applications.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 3. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 4. This compound | C9H18O2 | CID 33635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 8. Density estimation for fatty acids and vegetable oils based on their fatty acid composition | Semantic Scholar [semanticscholar.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. chem.libretexts.org [chem.libretexts.org]
isononanoic acid CAS number and molecular weight
An in-depth guide to isononanoic acid, this document provides critical data for researchers, scientists, and professionals in drug development. The following information outlines the key identifiers and molecular properties of this compound.
This compound is a term that can refer to a single branched-chain isomer or a technical-grade mixture of C9 carboxylic acids.[1] For clarity, the table below distinguishes between the specific isomer, 7-methyloctanoic acid, and the general CAS number often assigned to the isomeric mixture.
Core Data for this compound
| Identifier | Value | Notes |
| CAS Number | 693-19-6 | Also identified as 7-methyloctanoic acid.[2][3][4] |
| 26896-18-4 | Also identified as 7-methyloctanoic acid.[1][5] | |
| Molecular Formula | C9H18O2 | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1][2][4] |
It is important for researchers to note that commercial "this compound" is often a mixture of isomers.[1] The primary component of this technical-grade product is typically 3,5,5-trimethylhexanoic acid, depending on the manufacturing process.[1]
Logical Relationship of this compound Terminology
The following diagram illustrates the relationship between the general term "this compound" and its specific isomers.
References
The Solubility of Isononanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononanoic acid, a nine-carbon branched-chain carboxylic acid, is a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals, cosmetics, and industrial lubricants. Its unique branched structure imparts desirable properties such as low viscosity, good thermal stability, and excellent lubricity. A thorough understanding of its solubility in a range of organic solvents is crucial for its effective formulation, application, and in the synthesis of its derivatives. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for assessing its solubility profile.
This compound is typically a colorless liquid with a faint odor and is considered sparingly soluble in water. However, it exhibits high solubility and is often described as miscible with a wide array of common organic solvents. This high solubility in organic media is attributed to the nonpolar nature of its branched alkyl chain, which interacts favorably with nonpolar and moderately polar organic solvents.
Data Presentation: Solubility of this compound
While the qualitative solubility of this compound in organic solvents is well-documented, specific quantitative data is limited in publicly available literature. The following table summarizes the available solubility information.
| Solvent | Solvent Type | Solubility | Temperature (°C) |
| Water | Protic, Polar | 700 mg/L | 20 |
| Ethanol | Protic, Polar | Miscible | Not Specified |
| Methanol | Protic, Polar | Soluble | Not Specified |
| Benzene | Aprotic, Nonpolar | Soluble | Not Specified |
| Ether | Aprotic, Nonpolar | Miscible | Not Specified |
| Acetone | Aprotic, Polar | Soluble | Not Specified |
| Chloroform | Aprotic, Polar | Soluble | Not Specified |
| Hydrocarbons | Aprotic, Nonpolar | Miscible | Not Specified |
Note: "Miscible" indicates that the components form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of this compound will dissolve in the solvent, though the exact limit has not been quantitatively reported in the reviewed literature.
Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method
The following protocol outlines a reliable method for the quantitative determination of the solubility of this compound in an organic solvent. This method is adapted from established gravimetric techniques for solubility measurement.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or incubator
-
Vials with airtight screw caps
-
Pipettes
-
Evaporating dish or watch glass
-
Drying oven
-
Vortex mixer or magnetic stirrer
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent at a specific temperature. The presence of an undissolved phase of this compound is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired temperature and agitate the mixture using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature until the undissolved this compound has settled.
-
-
Sample Analysis:
-
Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish or watch glass.
-
Weigh the evaporating dish with the solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven temperature should be well below the boiling point of this compound but above that of the solvent.
-
Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.
-
The final weight represents the mass of the dissolved this compound.
-
3. Calculation of Solubility:
The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
Solubility ( g/100 mL):
-
Solubility = (Mass of dissolved this compound (g) / Volume of supernatant taken (mL)) * 100
-
-
Solubility ( g/100 g of solvent):
-
Mass of solvent = Mass of solution – Mass of dissolved this compound
-
Solubility = (Mass of dissolved this compound (g) / Mass of solvent (g)) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This compound demonstrates broad solubility in a variety of organic solvents, a characteristic that underpins its utility in numerous applications. While quantitative data remains sparse in the public domain, the provided qualitative information and the detailed experimental protocol for the gravimetric method offer a solid foundation for researchers, scientists, and drug development professionals. The established high miscibility with common nonpolar and moderately polar organic solvents allows for its versatile use as a reactant, a carrier, or a formulation component. For applications requiring precise solubility data, the outlined gravimetric method provides a robust and reliable approach for its determination. Further research to quantify the solubility of this compound in a wider range of solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.
isononanoic acid safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Isononanoic Acid
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safe handling of all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound, a carboxylic acid intermediate utilized in various industrial applications, including the synthesis of synthetic lubricants, corrosion inhibitors, and alkyd resins.[1]
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Appearance | Colorless liquid at 20 °C (68 °F) | [1][2] |
| Odor | Slightly acidic | [1][2] |
| pH | 4.4 (0.1 g/l in water at 25 °C) | [1][2] |
| Melting Point/Range | -77 °C (Pour point) | [1][2] |
| Boiling Point/Range | 236 °C at 1013 hPa | [1][2] |
| Flash Point | 117 °C at 1013 hPa (Method: ISO 2719) | [1][2] |
| Lower Explosion Limit | 1.2 Vol % | [1][2] |
| Density | 0.9 g/cm³ at 20 °C | [1][3] |
| Dynamic Viscosity | 11.47 mPas at 20 °C (ASTM D 445-97) | [1][3] |
| Autoignition Temperature | 320 - 415 °C | [1] |
| log Pow | 3.2 | [1] |
| Solubility in Water | Insoluble | [3] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2][3][4] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[5] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life.[2] |
Section 3: Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Work should be performed in a well-ventilated area.[3][6] The use of a local exhaust ventilation system is recommended if vapors or aerosols are likely to be generated.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table details the required equipment.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields. A face shield should be worn if there is a risk of splashing. | EN 166 (EU) or NIOSH (US) approved.[4][7] |
| Hands | Chemical-resistant gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[4] |
| Skin and Body | Impervious clothing and protective boots if the situation requires.[2][6] | N/A |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | Follow local and national regulations.[4][6] |
Hygiene Measures
-
Wash hands thoroughly after handling and before breaks.[2][6]
-
Do not eat, drink, or smoke in the work area.[2]
-
Contaminated clothing should be removed immediately and washed before reuse.[2][3]
Section 4: Storage and Disposal
Storage
-
Keep containers tightly closed in a cool, dry, and well-ventilated place.[2][6][7]
-
Store away from incompatible materials such as oxidizing agents and alkalis.[3][6]
-
Protect against electrostatic charges by grounding and bonding containers during transfer.[2][7]
Disposal
-
Dispose of contaminated material as waste according to local regulations.[2][3]
-
Do not allow the product to enter drains or the aquatic environment without pretreatment.[2][4][7]
Section 5: Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Special Hazards: Vapors can form explosive mixtures with air upon intense warming.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[4][6]
-
Environmental Precautions: Prevent the product from entering drains.[3][6]
-
Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[3][6] Use spark-proof tools and explosion-proof equipment.[4]
Section 6: Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate key workflows and relationships.
Caption: GHS Hazard and Precautionary Statement Relationships for this compound.
Caption: General Workflow for the Safe Handling of this compound.
References
Isononanoic Acid: A Technical Guide to its Biodegradation and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononanoic acid, a branched-chain C9 carboxylic acid, is a versatile chemical intermediate with wide-ranging applications.[1][2][3] Primarily composed of isomers like 3,5,5-trimethylhexanoic acid, it serves as a crucial building block in the synthesis of synthetic lubricants, coatings, plasticizers, and cosmetics.[1][2][4][5] Its desirable properties, including high thermal stability, chemical resistance, and low volatility, have driven its demand in various industries.[1][3] As its use becomes more widespread, a thorough understanding of its environmental fate, particularly its biodegradability and ecotoxicological profile, is imperative for ensuring its sustainable application.[1][3][6][7] This guide provides a comprehensive technical overview of the biodegradation and environmental impact of this compound, supported by quantitative data and detailed experimental methodologies.
Biodegradation
This compound is considered to be readily biodegradable.[1] Studies have shown significant degradation in standardized tests, indicating that it is unlikely to persist in the environment.[8]
Biodegradation Data
The biodegradability of this compound has been assessed using standardized OECD (Organisation for Economic Co-operation and Development) tests. One study using the OECD 301A test demonstrated 96% degradation over 21 days in the presence of non-adapted, aerobic activated sludge from a domestic source.[8] Another source indicates a biodegradability of 35.2% over 28 days, classifying it as not readily biodegradable under those specific test conditions, highlighting the importance of test methodology and inoculum source.[4]
| Parameter | Result | Duration | Test Guideline | Inoculum |
| Biodegradation | 96% | 21 days | OECD 301A | Activated sludge, domestic, non-adapted, aerobic |
| Biodegradation (BOD) | 35.2% | 28 days | Not Specified | Not Specified |
Probable Biodegradation Pathway
Caption: Probable aerobic biodegradation pathway of this compound.
Environmental Fate and Impact
The environmental behavior of a chemical is dictated by its persistence, bioaccumulation potential, and toxicity.
Persistence and Bioaccumulation
This compound is not considered to be persistent, bioaccumulating, or toxic (PBT).[8][9] Its potential for bioaccumulation is low, with a reported Bioconcentration Factor (BCF) of less than 3.1–7.0.[4] The substance is also not classified as very persistent or very bioaccumulative (vPvB).[8][9] In terms of abiotic degradation, hydrolysis is not expected, but photolysis can occur with a calculated half-life (DT50) of 60.17 hours.[8]
Ecotoxicity
This compound is classified as harmful to aquatic life.[8] Acute toxicity has been evaluated for various aquatic organisms.
| Organism | Endpoint | Value (mg/L) | Exposure Time | Test Guideline |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 122 | 96 h | OECD 203 |
| Daphnia magna (Water Flea) | EC50 | 68 | 48 h | OECD 202 |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth rate) | 81 | 72 h | OECD 201 |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Biomass) | 51 | 72 h | OECD 201 |
| Pseudokirchneriella subcapitata (Green Algae) | NOEC | 10 | 72 h | OECD 201 |
| Activated sludge (Bacteria) | EC50 | 470 | 3 h | OECD 209 |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No Observed Effect Concentration.
Environmental Impact of a Spill
In the event of a spill, this compound poses a risk to the local environment.[10] It is crucial to prevent its entry into sewers, surface water, or groundwater.[8][9] Contamination of soil could harm wildlife and make the area uninhabitable for certain organisms.[10] If it enters aquatic systems, it can be harmful to marine life, disrupt food chains, and potentially contaminate water sources used for irrigation or drinking.[10]
Caption: Potential environmental impacts of an this compound spill.
Experimental Protocols
The data presented in this guide are derived from standardized test methods, primarily those developed by the OECD. These protocols ensure that the results are reliable and comparable across different studies and substances.
Biodegradability Testing (OECD 301)
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals.[11][12] The principle involves incubating the test substance with a low concentration of microorganisms (inoculum) in a mineral medium under aerobic conditions for 28 days.[11][12] Degradation is monitored by measuring parameters like oxygen consumption or carbon dioxide evolution.[12]
-
OECD 301A (DOC Die-Away Test) : Biodegradation is determined by measuring the removal of Dissolved Organic Carbon (DOC) from the test solution over time.[8]
-
OECD 301F (Manometric Respirometry Test) : This method measures the oxygen consumed by the microbial population to degrade the test substance.[13] The test is conducted in a closed respirometer that measures the change in pressure as oxygen is consumed.
To be classified as "readily biodegradable," a substance must achieve a degradation level of >60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2), or >70% DOC removal within a 10-day window during the 28-day test period.[12]
Caption: General workflow for OECD 301 ready biodegradability testing.
Aquatic Toxicity Testing
-
OECD 203 (Fish, Acute Toxicity Test) : This test determines the concentration of a substance that is lethal to 50% (LC50) of a test population of fish (e.g., rainbow trout) over a 96-hour exposure period.[8][14]
-
OECD 202 (Daphnia sp., Acute Immobilisation Test) : This test evaluates the concentration at which 50% of Daphnia magna are immobilized (EC50) after 48 hours of exposure.[8][14]
-
OECD 201 (Alga, Growth Inhibition Test) : This test assesses the effect of a substance on the growth of a microalgal species (e.g., Pseudokirchneriella subcapitata).[8][14] The endpoint is the EC50, the concentration causing a 50% reduction in growth or biomass after 72 hours.[8][14]
-
OECD 209 (Activated Sludge, Respiration Inhibition Test) : This method determines the effect of a substance on the respiration rate of microorganisms from activated sludge, with the EC50 being the concentration that causes a 50% inhibition of respiration.[8][14]
Analytical Methods for Environmental Samples
Detecting and quantifying carboxylic acids like this compound in complex environmental matrices (water, soil) requires sensitive analytical techniques.[15] Sample preparation is a critical first step to remove interferences and concentrate the analyte.[15][16]
-
Sample Preparation : Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[17][18] SPE is often preferred as it is less solvent-intensive and can provide high recovery rates.[17][18]
-
Analysis : Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of carboxylic acids.[15][17] These methods provide high sensitivity and selectivity, allowing for accurate identification and quantification at trace levels.[15]
Conclusion
This compound exhibits properties that are favorable from an environmental perspective, particularly its ready biodegradability and low potential for bioaccumulation.[1][4][8][14] However, its classification as harmful to aquatic life necessitates careful handling and management to prevent environmental release.[8] The data from standardized OECD tests provide a robust foundation for assessing its environmental risk. For professionals in research and development, this understanding is crucial for the formulation of environmentally responsible products and for implementing appropriate safety and disposal protocols. Continued research into the specific microbial pathways and enzymes involved in its degradation could further enhance our ability to predict and manage its environmental fate.
References
- 1. How Is the this compound Market Shaping the Future of Specialty Chemicals [intelmarketresearch.com]
- 2. atamankimya.com [atamankimya.com]
- 3. marketresearchfuture.com [marketresearchfuture.com]
- 4. neuchem.com [neuchem.com]
- 5. bgrci.de [bgrci.de]
- 6. market.us [market.us]
- 7. This compound Market Size & Industry Share, Report - 2034 [transparencymarketresearch.com]
- 8. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 9. moellerchemie.com [moellerchemie.com]
- 10. icecleaning.co.uk [icecleaning.co.uk]
- 11. d-nb.info [d-nb.info]
- 12. oecd.org [oecd.org]
- 13. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. mdpi.com [mdpi.com]
Spectroscopic Analysis of Isononanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of isononanoic acid, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the expected spectral characteristics, presents data in a clear, tabular format, and outlines detailed experimental protocols for acquiring high-quality spectra.
Introduction to this compound
This compound, systematically known as 7-methyloctanoic acid, is a branched-chain saturated fatty acid. Its structure consists of an eight-carbon chain with a methyl group at the 7th position and a carboxylic acid functional group. This branched structure influences its physical and chemical properties, making spectroscopic analysis crucial for its identification and characterization in various applications, including pharmaceuticals, lubricants, and agrochemicals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous identification.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid group and the local electronic environment of each proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound (7-methyloctanoic acid)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | 10.0 - 12.0 | singlet (broad) | - | 1H |
| -CH ₂-COOH (α) | 2.3 - 2.4 | triplet | ~7.5 | 2H |
| -CH ₂-CH₂-COOH (β) | 1.6 - 1.7 | quintet | ~7.5 | 2H |
| -CH(CH₃)₂-CH ₂- (γ, δ, ε) | 1.2 - 1.4 | multiplet | - | 6H |
| -CH -(CH₃)₂ (ζ) | 1.5 - 1.6 | multiplet | - | 1H |
| -CH(CH ₃)₂ (η) | 0.8 - 0.9 | doublet | ~6.5 | 6H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (7-methyloctanoic acid)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C OOH | 179 - 181 |
| -C H₂-COOH (α) | 33 - 35 |
| -C H₂-CH₂-COOH (β) | 24 - 26 |
| -CH(CH₃)₂-C H₂- (γ, δ, ε) | 28 - 39 |
| -C H-(CH₃)₂ (ζ) | 38 - 40 |
| -CH(C H₃)₂ (η) | 22 - 23 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, very broad | Characteristic of a hydrogen-bonded -COOH group. |
| C-H stretch (Alkyl) | 2850 - 2960 | Strong | Aliphatic C-H stretching. |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong, sharp | Carbonyl stretch of a saturated carboxylic acid. |
| C-O stretch | 1210 - 1320 | Medium | Stretching vibration of the C-O single bond. |
| O-H bend | 920 - 950 | Medium, broad | Out-of-plane bending of the -OH group. |
Experimental Protocols
NMR Spectroscopy
4.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
4.1.2. Instrumentation and Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
4.1.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate proton-proton connectivities.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
IR Spectroscopy
4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
4.2.2. Instrumentation and Data Acquisition
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
4.2.3. Data Processing
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Identify and label the major absorption peaks in the spectrum.
-
Correlate the observed peak frequencies with known characteristic vibrational modes of functional groups to confirm the structure of this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.
An In-depth Technical Guide to the Thermal Stability and Decomposition of Isononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononanoic acid, a branched-chain C9 carboxylic acid, is a key intermediate in the synthesis of various industrial products, including high-performance synthetic lubricants, coatings, and plasticizers.[1] Its branched structure imparts excellent thermal and hydrolytic stability, making it a preferred component in applications where resistance to high temperatures and oxidation is critical.[2][3] Understanding the thermal stability and decomposition pathways of this compound is paramount for ensuring its safe handling, storage, and application in high-temperature processes, as well as for predicting the long-term performance of formulated products.
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. It includes a summary of its physical properties related to thermal stress, outlines the principles of common thermal analysis techniques, and discusses potential thermal decomposition pathways and products.
Physicochemical Properties and Thermal Stability
This compound is generally recognized for its high thermal stability, which is a key attribute for its primary applications.[4] While a specific decomposition temperature is often not determined in safety data sheets, other physical properties provide an indication of its thermal behavior.[5]
Table 1: Physicochemical Properties of this compound Related to Thermal Stability
| Property | Value | Reference |
| Flash Point | 137 °C | [5] |
| Autoignition Temperature | 320 °C | [5] |
| Boiling Point | ~253.4 °C at 760 mmHg | |
| Stability | Stable under recommended storage conditions. Decomposes at elevated temperatures. | [4] |
Thermal Analysis Methodologies
To rigorously assess the thermal stability and decomposition of a compound like this compound, several analytical techniques are typically employed. The following sections describe the principles of these methods.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which a material decomposes and the extent of mass loss.
Experimental Protocol for TGA:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass and temperature.
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell, which is purged with an inert gas.
-
Temperature Program: The cell is heated or cooled at a constant rate over a specified temperature range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, decomposition) result in a downward peak, while exothermic events (e.g., crystallization, some decomposition processes) show an upward peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol for Py-GC-MS:
-
Sample Preparation: A very small amount of this compound is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in the pyrolysis unit, which is directly coupled to the GC injector.
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The separated compounds eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each compound, allowing for their identification by comparison to spectral libraries.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the thermal analysis methodologies.
Caption: Workflow for thermal analysis of this compound.
Thermal Decomposition Pathways and Products
While specific experimental data for this compound is scarce, general principles of carboxylic acid chemistry and information from safety data sheets allow for the postulation of potential decomposition pathways. At elevated temperatures, particularly above its boiling point and autoignition temperature, this compound is expected to decompose.
The primary decomposition products are likely to be carbon monoxide (CO) and carbon dioxide (CO2), as indicated in safety data sheets.[6] The formation of these gases would be consistent with decarboxylation and fragmentation of the alkyl chain.
Caption: Potential decomposition of this compound.
The branched structure of this compound may also lead to the formation of a complex mixture of smaller saturated and unsaturated hydrocarbons through various cleavage and rearrangement reactions of the carbon backbone. The pyrolysis of other long-chain and branched fatty acids has been shown to produce a variety of alkanes and alkenes.[7][8]
Conclusion
This compound is a thermally stable compound, a property that is fundamental to its utility in high-performance applications. While specific data on its thermal decomposition profile is not widely published, its known physical properties and the general behavior of carboxylic acids at high temperatures suggest that decomposition will lead to the formation of carbon oxides and a mixture of smaller hydrocarbon fragments. For critical applications, it is recommended that users conduct their own thermal analysis studies under conditions that mimic their specific process environment to obtain precise data on decomposition temperatures and products. The methodologies and potential pathways outlined in this guide provide a framework for such an investigation.
References
- 1. market.us [market.us]
- 2. How Is the this compound Market Shaping the Future of Specialty Chemicals [intelmarketresearch.com]
- 3. nbinno.com [nbinno.com]
- 4. atamankimya.com [atamankimya.com]
- 5. moellerchemie.com [moellerchemie.com]
- 6. neuchem.com [neuchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Pyrolysis of fatty acids derived from hydrolysis of brown grease with biosolids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isononanoic Acid in Polyol Ester Lubricant Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of isononanoic acid as a key raw material in the synthesis of high-performance polyol ester lubricants. This document outlines the synthesis protocols for polyol esters derived from neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE), along with their characteristic performance data and the analytical methods for their evaluation.
Introduction
This compound, a branched-chain C9 carboxylic acid, is a critical component in the formulation of advanced synthetic lubricants.[1][2] Its unique molecular structure imparts excellent thermal and oxidative stability, superior lubricity, and favorable low-temperature properties to polyol esters.[3] These esters are synthesized through the esterification of this compound with polyhydric alcohols (polyols) such as neopentyl glycol, trimethylolpropane, and pentaerythritol.[4] The resulting lubricants are widely used in demanding applications, including aviation, refrigeration, and automotive industries.[2][5]
Physicochemical Properties of this compound
This compound is a clear, colorless liquid with a slight acidic odor. Its properties make it an ideal precursor for high-performance lubricant synthesis.[6]
| Property | Value | Reference |
| Molecular Formula | C9H18O2 | [6] |
| Molecular Weight | 158.24 g/mol | [6] |
| Boiling Point | 236 °C (457 °F) | [6] |
| Melting Point | -77 °C (-107 °F) | [6] |
| Flash Point | 117 °C (243 °F) | [6] |
| Density at 20 °C | 0.9 g/cm³ | [6] |
| Dynamic Viscosity at 20 °C | 11.47 mPa.s | [6] |
Synthesis of Polyol Esters from this compound
The synthesis of polyol esters from this compound is typically achieved through a direct esterification reaction with a polyol in the presence of a catalyst. The water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the ester.
Experimental Workflow: General Polyol Ester Synthesis
References
- 1. store.astm.org [store.astm.org]
- 2. benchchem.com [benchchem.com]
- 3. NPG NEOPENTYL GLYCOL - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. US20160031775A1 - System And Method For Producing Neopentyl Glycol - Google Patents [patents.google.com]
- 6. prime.erpnext.com [prime.erpnext.com]
Application Notes and Protocols: Isononanoic Acid in Synthetic Lubricant Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononanoic acid, a branched-chain carboxylic acid, is a key building block in the formulation of high-performance synthetic lubricants.[1][2] Its unique molecular structure imparts exceptional thermal and oxidative stability, as well as excellent low-temperature properties to lubricant formulations.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyol ester-based lubricants, which are widely used in demanding applications such as aviation, refrigeration, and automotive industries.[4][5][6]
Application Notes
This compound is primarily used in the form of its polyol esters as a synthetic lubricant base stock.[7] These esters are produced by reacting this compound with a polyol, such as neopentyl glycol (NPG) or trimethylolpropane (TMP). The resulting polyol esters offer a significant performance advantage over conventional mineral oil-based lubricants.
Key Advantages of this compound-Based Lubricants:
-
Superior Thermal and Oxidative Stability: The branched structure of this compound contributes to the high thermal and oxidative stability of the resulting polyol esters, preventing lubricant breakdown at high operating temperatures and extending the lubricant's service life.[2][8]
-
Excellent Low-Temperature Fluidity: Lubricants formulated with this compound esters maintain their fluidity at low temperatures, ensuring reliable equipment start-up and performance in cold environments.[2]
-
Enhanced Lubricity: These synthetic esters provide excellent lubricity, reducing friction and wear between moving parts.[9]
-
Good Hydrolytic Stability: Polyol esters based on this compound exhibit good resistance to hydrolysis, which is the breakdown of the ester in the presence of water.
-
Corrosion Inhibition: this compound and its derivatives can also act as corrosion inhibitors, protecting metal surfaces from rust and corrosion.[9][10]
Primary Applications:
-
Aviation Turbine Oils: The high thermal stability of this compound-based polyol esters makes them ideal for use in jet engine lubricants, where they are subjected to extreme temperatures.[4][5]
-
Refrigeration Compressor Lubricants: These lubricants are compatible with modern, environmentally friendly refrigerants and offer excellent performance in refrigeration and air-conditioning systems.[2][4]
-
Automotive Engine Oils: High-performance engine oils often incorporate this compound esters to improve fuel efficiency and provide superior engine protection.[2][9]
-
Industrial Lubricants: A wide range of industrial applications, including hydraulic fluids, gear oils, and compressor lubricants, benefit from the performance advantages of these synthetic base stocks.[11]
Data Presentation
The following tables summarize typical quantitative data for lubricants formulated with polyol esters derived from this compound compared to conventional mineral oil.
Table 1: Typical Physical and Chemical Properties
| Property | Test Method | Polyol Ester (this compound-Based) | Mineral Oil (Group II) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 46 - 68 | 40 - 75 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 6 - 8 | 6 - 9 |
| Viscosity Index | ASTM D2270 | > 120 | 95 - 105 |
| Pour Point (°C) | ASTM D97 | < -40 | -15 to -25 |
| Flash Point (°C) | ASTM D92 | > 220 | > 210 |
| Oxidation Stability (PDSC, mins) | ASTM D6186 | > 30 | 10 - 20 |
Table 2: Performance Characteristics
| Performance Attribute | Test Method | Polyol Ester (this compound-Based) | Mineral Oil (Group II) |
| Wear Scar Diameter (mm) | ASTM D4172 | < 0.40 | 0.50 - 0.60 |
| Four-Ball Wear | ASTM D4172 | Excellent | Good |
| Rust Prevention | ASTM D665 | Pass | Pass (with additives) |
| Copper Strip Corrosion | ASTM D130 | 1a | 1a - 1b |
Experimental Protocols
Synthesis of Polyol Esters from this compound
The following protocols describe the laboratory-scale synthesis of two common polyol esters derived from this compound.
Logical Relationship of Synthesis
Caption: General workflow for polyol ester synthesis.
1. Synthesis of Neopentyl Glycol Di-isononanoate (NPGDA)
-
Materials:
-
Neopentyl glycol (NPG)
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
-
Apparatus:
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, thermometer, and Dean-Stark apparatus with a condenser.
-
-
Procedure:
-
Charge the round-bottom flask with neopentyl glycol (1 mole), this compound (2.1 moles, slight excess), p-toluenesulfonic acid (0.5% of total reactant weight), and toluene (10% of total reactant weight).
-
Heat the mixture to reflux (approximately 140-160°C) with continuous stirring.
-
Collect the water byproduct in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Wash the crude product with the 5% sodium bicarbonate solution to neutralize the catalyst, followed by several washes with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator to obtain the final neopentyl glycol di-isononanoate product.
-
2. Synthesis of Trimethylolpropane Tri-isononanoate (TMPTA)
-
Materials:
-
Trimethylolpropane (TMP)
-
This compound
-
Tin(II) oxalate (catalyst)
-
Activated carbon
-
-
Apparatus:
-
Three-necked flask equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a distillation setup.
-
-
Procedure:
-
Charge the three-necked flask with trimethylolpropane (1 mole) and this compound (3.1 moles, slight excess).
-
Heat the mixture to 120°C with stirring under a slow stream of nitrogen.
-
Add the tin(II) oxalate catalyst (0.1% of total reactant weight).
-
Gradually increase the temperature to 220-230°C while continuously removing the water of reaction by distillation.
-
Maintain the reaction at this temperature until the acid value of the mixture is below 0.5 mg KOH/g.
-
Cool the mixture to 90°C and add activated carbon (1% by weight) to decolorize the product. Stir for 1 hour.
-
Filter the hot mixture through a filter aid to remove the activated carbon and catalyst residues.
-
The purified trimethylolpropane tri-isononanoate is obtained as the filtrate.
-
Lubricant Performance Testing Protocols
The following are detailed protocols for key lubricant performance tests based on ASTM standards.
Experimental Workflow for Lubricant Testing
Caption: Standard testing workflow for lubricants.
1. Kinematic Viscosity (ASTM D445)
-
Objective: To determine the kinematic viscosity of the lubricant at 40°C and 100°C.[12][13][14][15][16]
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
-
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant sample.
-
Place the charged viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C) and allow it to equilibrate for at least 30 minutes.[14]
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow back down under gravity.
-
Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat the measurement at least twice and calculate the average flow time.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
-
2. Viscosity Index (ASTM D2270)
-
Objective: To calculate the viscosity index (VI) from the kinematic viscosities at 40°C and 100°C.[1][4][9][17]
-
Procedure:
-
Determine the kinematic viscosity of the lubricant at 40°C (U) and 100°C (Y) using the ASTM D445 protocol.
-
Using the value of Y, obtain the values of L and H from the tables provided in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.
-
Calculate the Viscosity Index using the following formula:
-
VI = [(L - U) / (L - H)] * 100
-
-
3. Pour Point (ASTM D97)
-
Objective: To determine the lowest temperature at which the lubricant will flow.[2][3][7][18][19]
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
Pour the lubricant sample into the test jar to the marked level.
-
Heat the sample to at least 9°C above the expected pour point.
-
Cool the sample in a controlled manner in the cooling bath.
-
At every 3°C interval, remove the test jar and tilt it to see if the oil moves. This observation should not take more than 3 seconds.
-
The pour point is the temperature at which the oil ceases to flow when the jar is held horizontally for 5 seconds. The recorded pour point is 3°C above this temperature.[7]
-
4. Oxidative Stability by Pressure Differential Scanning Calorimetry (PDSC) (ASTM D6186)
-
Objective: To determine the oxidative stability of the lubricant by measuring the oxidation induction time (OIT).[20][21][22][23][24]
-
Apparatus: Pressure Differential Scanning Calorimeter (PDSC).
-
Procedure:
-
Weigh a small amount of the lubricant sample (typically 2-3 mg) into an aluminum sample pan.
-
Place the sample pan in the PDSC cell.
-
Heat the cell to the desired test temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the atmosphere to pure oxygen at a specified pressure (e.g., 500 psi).
-
Record the time until the onset of the exothermic oxidation reaction, which is observed as a sharp increase in heat flow. This time is the Oxidation Induction Time (OIT). A longer OIT indicates greater oxidative stability.[20]
-
Monitoring Oxidation with FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the degradation of lubricants in service by tracking the formation of oxidation byproducts.[5][6][10][11][25] An increase in the absorption band in the carbonyl region (around 1700-1750 cm⁻¹) is indicative of lubricant oxidation.[10]
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. azom.com [azom.com]
- 3. testinglab.com [testinglab.com]
- 4. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 5. FTIR analysis and monitoring of used synthetic oils operated under similar driving conditions [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. rumanza.com [rumanza.com]
- 9. store.astm.org [store.astm.org]
- 10. Monitoring Oil Degradation With Infrared Spectroscopy [machinerylubrication.com]
- 11. d-nb.info [d-nb.info]
- 12. intertekinform.com [intertekinform.com]
- 13. ASTM D445 - eralytics [eralytics.com]
- 14. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 15. ppapco.ir [ppapco.ir]
- 16. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]
- 17. ASTM D2270 - eralytics [eralytics.com]
- 18. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 19. haorunhua.com [haorunhua.com]
- 20. will-son.com [will-son.com]
- 21. vurup.sk [vurup.sk]
- 22. store.astm.org [store.astm.org]
- 23. kelid1.ir [kelid1.ir]
- 24. researchgate.net [researchgate.net]
- 25. irjet.net [irjet.net]
Application Notes and Protocols: Isononanoic Acid as a Corrosion Inhibitor in Metalworking Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononanoic acid, a branched-chain C9 carboxylic acid, is increasingly utilized as an effective corrosion inhibitor in various metalworking fluid formulations, including soluble oils, semi-synthetics, and synthetic fluids.[1][2][3][4][5] Its inherent chemical stability, low volatility, and biodegradability make it a favorable alternative to traditional corrosion inhibitors.[3] These application notes provide a comprehensive overview of this compound's function as a corrosion inhibitor, including its mechanism of action, performance data on various metals, and detailed protocols for its evaluation.
Mechanism of Action
The corrosion inhibition properties of this compound are attributed to its ability to form a protective, hydrophobic film on the metal surface. This process occurs through the adsorption of the this compound molecules onto the metal. The polar carboxyl head group of the acid interacts with the metal surface, while the non-polar branched alkyl chain orients away from the surface, creating a barrier that repels water and corrosive agents.[6] The effectiveness of this protective layer is influenced by factors such as the pH of the metalworking fluid, the concentration of the this compound, and the type of metal substrate.[7] The branched structure of this compound provides a bulky hydrophobic barrier, enhancing its protective capabilities.[5]
This adsorption can be classified as physisorption, involving electrostatic interactions between the charged metal surface and the carboxylate group, or chemisorption, where a coordinate bond is formed between the carboxyl group and the metal atoms. The formation of this durable film inhibits both anodic and cathodic corrosion reactions.
Data Presentation
Quantitative performance data for this compound as a corrosion inhibitor is not extensively available in publicly accessible literature. The following tables present representative data for carboxylic acids of similar chain lengths (C6-C18) to provide an expected performance context for this compound (a C9 acid). The inhibition efficiency of carboxylic acids generally increases with the length of the alkyl chain.[8][9]
Table 1: Representative Corrosion Inhibition Efficiency of Carboxylic Acids on Copper [8]
| Carboxylic Acid | Concentration (M) | Inhibition Efficiency (%) |
| Hexanoic Acid (C6) | 0.05 | 23 |
| Decanoic Acid (C10) | 0.05 | >95 |
| Myristic Acid (C14) | 0.05 | >95 |
| Stearic Acid (C18) | 0.05 | >95 |
Table 2: Representative Corrosion Inhibition Efficiency of Carboxylic Acids on Aluminum Alloys [7][10]
| Carboxylic Acid | Concentration (mM) | Inhibition Efficiency (%) |
| Succinic Acid | 20 | >97 |
| Tartaric Acid | 12.0 | >99 |
| Citric Acid | 8.1 | >99 |
| Tricarballylic Acid | 6.9 | >99 |
Note: The data in the tables above are for illustrative purposes to show the general effectiveness of carboxylic acids as corrosion inhibitors. Actual performance of this compound may vary depending on the specific formulation and test conditions.
Experimental Protocols
To evaluate the efficacy of this compound as a corrosion inhibitor in metalworking fluids, a series of standardized tests should be performed. The following are detailed protocols for key experiments.
Experimental Workflow
Weight Loss Immersion Test (ASTM G31)
This test determines the corrosion rate of a metal in a given environment by measuring the weight loss of a coupon over time.
Materials:
-
Metal coupons (e.g., steel, aluminum, copper) of known dimensions and surface area
-
Metalworking fluid with and without this compound (test and control solutions)
-
Beakers or flasks
-
Constant temperature bath
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Cleaning solutions (e.g., inhibited hydrochloric acid, acetone)
Procedure:
-
Coupon Preparation:
-
Measure the dimensions of each metal coupon and calculate the surface area.
-
Clean the coupons by immersing them in a suitable cleaning solution to remove any existing corrosion or oil.
-
Rinse with deionized water and then with acetone.
-
Dry the coupons in a desiccator and weigh them to the nearest 0.1 mg (Initial Weight).
-
-
Immersion:
-
Place each coupon in a separate beaker containing the test or control solution. Ensure the coupon is fully immersed.
-
Place the beakers in a constant temperature bath set to the desired test temperature (e.g., 40°C).
-
Leave the coupons immersed for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Post-Test Cleaning and Weighing:
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons to remove any corrosion products using an appropriate cleaning procedure.
-
Rinse with deionized water and acetone.
-
Dry the coupons in a desiccator and re-weigh them (Final Weight).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = Initial Weight - Final Weight
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)
-
K = constant (8.76 × 10⁴)
-
ΔW = weight loss in grams
-
A = surface area in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_control - CR_test) / CR_control] × 100
-
Potentiodynamic Polarization (ASTM G59)
This electrochemical technique measures the relationship between the potential and current of a metal to determine its corrosion rate and the type of inhibition (anodic, cathodic, or mixed).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal coupon; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum)
-
Test and control solutions
Procedure:
-
Setup:
-
Assemble the three-electrode cell with the metal coupon as the working electrode.
-
Fill the cell with the test or control solution.
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) until a stable open circuit potential (OCP) is reached.
-
-
Measurement:
-
Scan the potential from a cathodic potential relative to the OCP to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Corrosion Rate (CR): Calculate the corrosion rate from the i_corr value using the Stern-Geary equation.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_control - i_corr_test) / i_corr_control] × 100
-
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a non-destructive technique that provides information on the corrosion mechanism and the properties of the protective film formed by the inhibitor.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Test and control solutions
Procedure:
-
Setup:
-
Use the same three-electrode cell setup as for potentiodynamic polarization.
-
Allow the system to reach a stable OCP.
-
-
Measurement:
-
Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). A higher R_ct value indicates better corrosion resistance.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_test - R_ct_control) / R_ct_test] × 100
-
Conclusion
This compound serves as a proficient corrosion inhibitor for a variety of metals commonly encountered in metalworking operations. Its mechanism of forming a protective hydrophobic barrier on the metal surface effectively mitigates corrosion. The experimental protocols outlined provide a standardized framework for researchers and scientists to quantify the performance of this compound and to optimize its concentration in metalworking fluid formulations for enhanced equipment longevity and workpiece quality. While specific quantitative data for this compound is limited in the public domain, the performance of similar carboxylic acids suggests it is a highly effective corrosion inhibitor.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound – JYT Chemical [jytchem.com]
- 4. perstorp.com [perstorp.com]
- 5. perstorp.com [perstorp.com]
- 6. Carboxylic acids as corrosion inhibitors for aluminium in acidic and alkaline solutions | Semantic Scholar [semanticscholar.org]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylic acids as efficient corrosion inhibitors of aluminium alloys in alkaline media [inis.iaea.org]
Application Notes and Protocols: Isononanoic Acid in Cosmetic and Personal Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononanoic acid and its esters, particularly isononyl isononanoate, are versatile ingredients in the cosmetic and personal care industry, prized for their sensory benefits and functional properties. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers and formulators in utilizing this compound and its derivatives. This compound is a branched-chain fatty acid that, in its esterified form (isononyl isononanoate), serves primarily as an emollient, texture enhancer, and skin-conditioning agent.[1][2][3][4] Its unique molecular structure imparts a characteristic light, non-greasy, and silky feel to formulations, making it a popular choice for a wide range of products including creams, lotions, sunscreens, and color cosmetics.[2][5][6][7]
Key Functions and Applications
This compound and its esters are multifunctional ingredients with several key applications in cosmetic and personal care products:
-
Emollient: They soften and soothe the skin by forming a semi-occlusive film that helps to prevent moisture loss, leading to improved skin hydration.[4][5]
-
Skin-Conditioning Agent: They help to maintain the skin in good condition, contributing to a smooth and supple appearance.[3]
-
Texture Enhancer: They improve the sensory profile of formulations, offering superior spreadability and a dry, velvety after-feel.[4][5] They can also reduce the greasiness of heavier emollients like petrolatum and waxes.[7]
-
Plasticizer: In products like nail polishes and hair sprays, they can improve flexibility and reduce brittleness.[4]
-
Solvent: Their excellent solubility allows for the incorporation of various oil-soluble active ingredients.[4]
Typical use levels for isononyl isononanoate in cosmetic formulations range from 2% to 10%.[5] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of pelargonic acid (nonanoic acid) and its esters, including isononyl isononanoate, and concluded them to be safe for use in cosmetics at current practices and concentrations.[8]
Quantitative Data on Performance
The following tables summarize key performance data for formulations containing isononyl isononanoate compared to other emollients. It is important to note that this data is for a finished formulation and not the raw material alone.
| Emollient Combination in Formulation | Mean Skin Hydration (Corneometry Units) - 8h Post-Application | Mean Skin Hydration (Corneometry Units) - 24h Post-Application |
| Formulation with Isononyl Isononanoate | +21.5% | +9.8% |
| Untreated Control | Baseline | Baseline |
| Data adapted from a clinical study on a moisturizing emulsion. The formulation contained a combination of emollients including isononyl isononanoate.[6] |
Table 1: Skin Hydration Improvement. This table shows the percentage increase in skin hydration at 8 and 24 hours after a single application of a moisturizing emulsion containing isononyl isononanoate.
| Emollient Combination in Formulation | Mean TEWL Reduction - 8h Post-Application | Mean TEWL Reduction - 24h Post-Application |
| Formulation with Isononyl Isononanoate | -9.9% | -3.8% |
| Untreated Control | Baseline | Baseline |
| Data adapted from a clinical study on a moisturizing emulsion. The formulation contained a combination of emollients including isononyl isononanoate.[6] |
Table 2: Transepidermal Water Loss (TEWL) Reduction. This table illustrates the reduction in transepidermal water loss, indicating an improvement in skin barrier function, after application of a moisturizing emulsion containing isononyl isononanoate.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound and its derivatives.
Protocol 1: Evaluation of Skin Hydration (Corneometry)
Objective: To quantify the effect of a formulation containing this compound or its esters on skin surface hydration.
Apparatus: Corneometer® (e.g., Courage + Khazaka CM 825).
Procedure:
-
Subject Recruitment: Select a panel of healthy volunteers with normal to dry skin.
-
Acclimatization: Subjects should acclimatize in a room with controlled temperature (21±1°C) and relative humidity (45±5%) for at least 20 minutes before measurements.
-
Baseline Measurement: Define test areas on the volar forearm. Perform baseline skin hydration measurements by taking the average of five readings per area.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area. One area should remain untreated as a control.
-
Post-Application Measurements: Take measurements at specified time points (e.g., 2, 4, 6, and 24 hours) after product application.
-
Data Analysis: Calculate the mean Corneometer units for each test area at each time point. Compare the changes in hydration from baseline for the treated area versus the untreated control area. Statistical significance can be determined using appropriate tests (e.g., Wilcoxon Rank test).[9]
Protocol 2: Assessment of Transepidermal Water Loss (TEWL)
Objective: To evaluate the effect of a formulation containing this compound or its esters on the skin's barrier function by measuring TEWL.
Apparatus: Tewameter® (e.g., Courage + Khazaka TM 300).
Procedure:
-
Subject Recruitment and Acclimatization: Follow the same procedure as for Corneometry.
-
Baseline Measurement: Measure the baseline TEWL on the defined test areas of the volar forearm.
-
Product Application: Apply the test formulation in a standardized manner.
-
Post-Application Measurements: Record TEWL at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours) post-application.
-
Data Analysis: A statistically significant decrease in TEWL in the treated area compared to the untreated control indicates an improvement in skin barrier function.[10][11]
Protocol 3: Sensory Analysis of Emollients
Objective: To characterize the sensory profile of a formulation containing this compound or its esters.
Procedure:
-
Panelist Training: Train a panel of sensory assessors to identify and rate the intensity of various sensory attributes (e.g., spreadability, absorbency, greasiness, softness, silkiness).
-
Sample Preparation: Prepare the test formulation and any benchmark or control formulations.
-
Evaluation Protocol:
-
Appearance Evaluation: Assess visual attributes like gloss and texture.
-
Pick-up Evaluation: Evaluate properties like firmness and stickiness upon touching the product.
-
Rub-out Evaluation: Assess spreadability, absorbency, and thickness during application.
-
After-feel Evaluation: Rate the slipperiness, moisture, stickiness, greasiness, oiliness, and silkiness of the skin after the product has been absorbed.
-
-
Data Collection: Panelists rate each attribute on a standardized scale.
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA and Principal Component Analysis) to create a sensory map of the product.[12][13]
Protocol 4: In-Vitro Skin Penetration Study
Objective: To assess the potential of this compound to penetrate the skin and potentially influence the penetration of other active ingredients.
Model: Reconstructed human epidermis (RHE) models or ex-vivo human/animal skin.
Apparatus: Franz diffusion cells.
Procedure:
-
Skin Preparation: Mount the skin sample onto the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Donor Formulation: Prepare a formulation containing this compound (or its ester) and a marker substance.
-
Application: Apply a finite dose of the formulation to the skin surface in the donor compartment.
-
Receptor Fluid: Fill the receptor compartment with a suitable fluid (e.g., phosphate-buffered saline) and maintain at a constant temperature (e.g., 32°C).
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of the marker substance in the receptor fluid samples using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of the marker substance permeated per unit area over time to determine the flux and permeability coefficient.
Signaling Pathways and Biological Interactions
While specific signaling pathways directly modulated by this compound in keratinocytes are not yet fully elucidated, fatty acids, in general, are known to play a significant role in skin health and disease. They are crucial components of the skin barrier and can act as signaling molecules.[14][15] Short-chain fatty acids (SCFAs), for instance, have been shown to modulate inflammatory responses in the skin.[16][17] Fatty acids can influence keratinocyte proliferation and differentiation, which are key processes in maintaining a healthy epidermis.[18][19][20]
Conclusion
This compound and its esters are valuable ingredients in cosmetic and personal care formulations, offering significant benefits in terms of skin feel, hydration, and barrier function. The provided quantitative data, though based on finished formulations, demonstrates their efficacy. The detailed experimental protocols offer a framework for researchers to conduct their own evaluations and comparisons. While direct evidence for the modulation of specific signaling pathways by this compound is currently limited, the established role of fatty acids in skin health suggests a promising area for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. ims-usa.com [ims-usa.com]
- 3. In vitro techniques to assess the proficiency of skin care cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nigjdermatology.com [nigjdermatology.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DFD-01 Reduces Transepidermal Water Loss and Improves Skin Hydration and Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential Fatty Acids and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. VITRO-SKIN® Model Substrate For EX-Vivo Test | Synthetic Skin Model [medelink.ca]
- 14. Role of fatty acid transporters in epidermis: Implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. flyingspark.com [flyingspark.com]
- 16. Frontiers | The role of short-chain fatty acids in inflammatory skin diseases [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. db.cngb.org [db.cngb.org]
- 19. Regulation of keratinocyte proliferation and differentiation by all-trans-retinoic acid, 9-cis-retinoic acid and 1,25-dihydroxy vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes: Isononanoic Acid as a Reactive Monomer in Alkyd Resin Synthesis for High-Performance Coatings
1.0 Introduction
Alkyd resins are a major class of synthetic polymers used as binders in a wide range of solvent-based paints and coatings.[1] They are oil-modified polyesters, typically synthesized through the polycondensation of a polyhydric alcohol (polyol), a dibasic acid or its anhydride, and fatty acids derived from natural oils.[2][3] The properties of the final coating—such as drying time, flexibility, hardness, and durability—are highly dependent on the choice of monomers.[1]
Isononanoic acid is a C9 branched-chain, saturated monocarboxylic acid. Its incorporation into an alkyd resin backbone serves to control molecular weight by acting as a chain terminator. Unlike unsaturated fatty acids (e.g., linoleic or linolenic acid) which promote oxidative cross-linking for film curing, this compound is non-drying.[4] Its inclusion imparts specific, desirable properties to the final coating, including:
-
Improved Weatherability and Gloss Retention: The stable, saturated structure of this compound enhances resistance to UV degradation and oxidation, leading to superior long-term gloss and color retention.
-
Controlled Molecular Weight and Viscosity: As a monofunctional acid, it effectively caps polymer chain growth, allowing for the synthesis of resins with lower molecular weight and narrower polydispersity. This is crucial for formulating high-solids coatings with reduced volatile organic compound (VOC) content.[4]
-
Enhanced Flexibility and Hydrophobicity: The bulky, branched alkyl chain increases the flexibility and water resistance of the cured film.
These application notes provide a detailed protocol for the synthesis of an this compound-modified alkyd resin, methods for its characterization, and expected performance data.
Figure 1: General Structure of this compound.
2.0 Experimental Protocols
2.1 Principle of Synthesis
The synthesis of an this compound-modified alkyd resin is achieved via a polyesterification reaction. In the "fatty acid" or "fusion" process, all components—polyol, dibasic acid, and monocarboxylic acids (this compound and, if applicable, an unsaturated fatty acid)—are charged into a reactor and heated.[1] The reaction proceeds at high temperatures (220-240°C), and the water formed during esterification is removed azeotropically with a solvent like xylene to drive the reaction to completion.[4] The progress of the reaction is monitored by periodically measuring the acid value and viscosity of the resin.
Figure 2: Workflow for Alkyd Resin Synthesis (Fusion Process).
2.2 Materials and Equipment
-
Reactants: this compound, Trimethylolpropane (TMP) or Pentaerythritol (PE), Phthalic Anhydride (PA), Soya Bean Fatty Acid (optional, for oxidative drying properties), Xylene (azeotropic solvent).
-
Catalyst (optional): Lithium hydroxide or calcium hydroxide.
-
Equipment: 1L four-neck round bottom flask, mechanical stirrer, heating mantle with temperature controller, thermometer, nitrogen inlet, and a Dean-Stark trap connected to a condenser.[5]
2.3 Synthesis Procedure (Fusion Process)
-
Charge Reactor: Charge the four-neck flask with the polyol (e.g., Trimethylolpropane), this compound, and any other fatty acids as per the formulation in Table 1.
-
Inert Atmosphere: Begin a slow, continuous nitrogen gas sparge through the mixture and start the mechanical stirrer. This prevents oxidation and discoloration at high temperatures.
-
Initial Heating: Heat the mixture to approximately 160°C.
-
Add Dibasic Acid: Once the initial mixture is molten and homogenous, add the phthalic anhydride. An exothermic reaction may occur.
-
Polyesterification: Increase the temperature to the reaction range of 220-240°C. Add a small amount of xylene (~3% of total charge) to the flask to act as an azeotropic solvent for water removal.[4]
-
Reaction Monitoring: Maintain the reaction temperature. The water of esterification will be collected in the Dean-Stark trap. Periodically, take small samples from the reactor to measure the acid value and viscosity.
-
Endpoint: Continue the reaction until the acid value drops to the target specification (typically below 15 mg KOH/g resin).
-
Cooldown and Dilution: Once the target acid value is reached, turn off the heat and allow the reactor to cool to below 150°C. Slowly add the dilution solvent (e.g., mineral spirits or additional xylene) under agitation to achieve the desired final solids content.
3.0 Data Presentation and Characterization
The synthesized resin and the final coating film should be characterized to ensure they meet performance specifications.
3.1 Characterization Protocols
-
Acid Value: Determined by titrating a known weight of the resin dissolved in a solvent mixture (e.g., toluene/isopropanol) with a standardized solution of potassium hydroxide (KOH) in methanol.[6]
-
Viscosity: Measured using a rotational viscometer or bubble viscometer at a specified temperature and solids content.
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).[7]
-
Coating Performance: The resin is formulated into a paint with appropriate driers (if drying oils are present), pigments, and solvents. The paint is applied to standardized panels and cured.
-
Drying Time: Assessed using a mechanical circular drying time recorder or by touch.
-
Pencil Hardness: Evaluated according to ASTM D3363.
-
Adhesion: Measured using the cross-hatch adhesion test (ASTM D3359).
-
Gloss: Measured with a gloss meter at 20° and 60° angles.
-
3.2 Quantitative Data
The following tables provide a model formulation and the expected properties of an this compound-modified alkyd resin.
| Table 1: Model Formulation for an this compound-Modified Alkyd Resin | |
| Component | Weight Percentage (%) |
| Trimethylolpropane (TMP) | 25 |
| Phthalic Anhydride (PA) | 30 |
| This compound | 35 |
| Soya Bean Fatty Acid | 10 |
| Total | 100 |
| Table 2: Typical Properties of the Synthesized Resin | |
| Property | Value / Range |
| Acid Value (mg KOH/g) | 8 - 15[4] |
| Hydroxyl (OH) Value (mg KOH/g) | 120 - 130[4] |
| Average Molecular Weight ( g/mol ) | 2000 - 2500[4] |
| Viscosity (at 70% solids in xylene) | 5 - 10 Pa·s |
| Color (Gardner) | 1 - 3 |
| Table 3: Expected Performance of a Coating Based on the Resin | |
| Performance Metric | Result |
| Drying Time (Set-to-Touch) | 4 - 6 hours |
| Drying Time (Hard Dry) | < 16 hours[4] |
| Pencil Hardness | F - H |
| Adhesion (Cross-Hatch, ASTM D3359) | 4B - 5B[8] |
| Gloss (60°) | > 90 |
| Chemical Resistance (Water) | Excellent |
| Chemical Resistance (Alkali) | Poor (due to ester linkages)[8] |
4.0 Structure-Property Relationships
The inclusion of this compound directly influences the final properties of the resin and coating. Its function as a chain-stopper is key to achieving a balance between molecular weight, viscosity, and film performance.
Figure 3: Influence of this compound on Resin and Coating Properties.
This compound is a valuable monomer for modifying alkyd resins to create high-performance coatings. By carefully controlling its concentration in the formulation, researchers can synthesize resins with lower viscosity suitable for high-solids applications, while simultaneously enhancing the final film's flexibility, water resistance, and long-term durability. The protocols and data presented herein provide a comprehensive guide for the development and characterization of these advanced coating systems.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. perstorp.com [perstorp.com]
- 3. Novel Bio-Based Formulations for Alkyd Wood Coatings: Effects on Biodegradation and Technical Performance [mdpi.com]
- 4. 7. Alkyd resins [degruyterbrill.com]
- 5. scribd.com [scribd.com]
- 6. paint.org [paint.org]
- 7. Synthesis and characterisation of alkyd resins with glutamic acid-based monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
experimental protocol for isononanoic acid esterification with neopentyl glycol
Introduction
Neopentyl glycol diisononanoate is a synthetic ester with significant applications in the formulation of high-performance lubricants, plasticizers, and personal care products.[1][2][3] Its branched-chain structure imparts excellent thermal and oxidative stability, low volatility, and good low-temperature properties. This application note provides a detailed experimental protocol for the synthesis of neopentyl glycol diisononanoate via the direct esterification of isononanoic acid and neopentyl glycol.
Principle of the Reaction
The synthesis involves the esterification of two molecules of this compound with one molecule of neopentyl glycol, typically in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often by azeotropic distillation.
Experimental Protocol
This protocol outlines a common laboratory-scale procedure for the synthesis of neopentyl glycol diisononanoate.
Materials:
-
This compound (CAS No. 26896-18-4)
-
Neopentyl glycol (CAS No. 126-30-7)
-
p-Toluenesulfonic acid monohydrate (catalyst) (CAS No. 6192-52-5)
-
Toluene (solvent for azeotropic water removal) (CAS No. 108-88-3)
-
5% (w/v) Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer, add neopentyl glycol (0.5 mol, 52.07 g) and this compound (1.1 mol, 174.08 g). A molar excess of the carboxylic acid is often used to ensure complete conversion of the polyol.[4]
-
Add toluene (150 mL) to the flask to facilitate azeotropic removal of water.
-
Add p-toluenesulfonic acid monohydrate (0.5% by weight of the total reactants, approximately 1.13 g) as the catalyst.
-
-
Esterification Reaction:
-
Begin stirring the mixture and heat it to reflux using the heating mantle. The reaction temperature will typically be in the range of 110-140°C.
-
Continuously remove the water of reaction as an azeotrope with toluene, which will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. The theoretical amount of water to be collected for this reaction is 0.9 mol (approximately 16.2 mL).
-
Continue the reaction until the calculated amount of water has been collected, or until no more water is being formed, which typically takes 4-8 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted this compound) and then with 50 mL of deionized water. Repeat the washings until the aqueous layer is neutral to pH paper.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decolorize the product by adding a small amount of activated carbon and stirring for 30 minutes.
-
Remove the activated carbon and sodium sulfate by vacuum filtration.
-
Remove the toluene solvent using a rotary evaporator under reduced pressure.
-
The final product, neopentyl glycol diisononanoate, is obtained as a clear, viscous liquid.
-
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of potential catalysts and a table of representative data.
Table 1: Comparison of Catalysts for this compound Esterification
| Catalyst Type | Example(s) | Typical Concentration | Advantages | Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | 0.1 - 1.0 wt% | High reaction rates | Difficult to remove from the product, can cause side reactions |
| Heterogeneous Acid | Acidic ion exchange resins (e.g., Amberlyst 15) | 5 - 15 wt% | Easily separated from the product, reusable | Lower reaction rates compared to homogeneous catalysts |
| Lewis Acid | Tin(II) oxalate, Zinc chloride | 0.5 - 2.0 wt% | High activity and selectivity | Potential for metal contamination in the final product |
| No Catalyst | - | - | Avoids catalyst contamination and removal steps | Requires higher reaction temperatures and longer reaction times |
Table 2: Representative Experimental Data
| Experiment ID | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| EXP-01 | p-Toluenesulfonic acid | 2.2 : 1 | 120 | 5 | 98 | 95 |
| EXP-02 | Amberlyst 15 | 2.2 : 1 | 130 | 8 | 95 | 92 |
| EXP-03 | Tin(II) oxalate | 2.1 : 1 | 115 | 6 | 97 | 94 |
| EXP-04 | No Catalyst | 2.5 : 1 | 180 | 12 | 90 | 87 |
Note: The data in Table 2 are representative and may vary based on specific experimental conditions.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of Neopentyl Glycol Diisononanoate
Caption: Workflow for the synthesis of neopentyl glycol diisononanoate.
Diagram 2: Logical Relationship of Reaction Components
Caption: Key components and products of the esterification reaction.
References
- 1. US9434672B2 - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]
- 2. CN104520257A - Method for producing this compound esters, starting from 2-ethyl hexanol - Google Patents [patents.google.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. US9284253B2 - Method for producing polyol esters - Google Patents [patents.google.com]
Formulation of High-Performance Lubricants Using Isononanoic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation and evaluation of high-performance lubricants based on isononanoic acid esters. This compound, a branched-chain carboxylic acid, is a key building block for advanced synthetic esters used in demanding applications such as automotive, aviation, and industrial machinery.[1] When reacted with polyols like neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE), it forms polyol esters that offer exceptional thermal and oxidative stability, a high viscosity index, and excellent lubricity.[2][3]
These synthetic lubricants are engineered to outperform conventional mineral oils, especially in environments with extreme temperatures and high stress.[4] Their unique molecular structures lead to low volatility, reducing oil consumption and emissions, and enhanced compatibility with various additives.[2]
Comparative Performance of this compound Esters
The choice of polyol in the esterification of this compound significantly influences the final properties of the lubricant base stock. The following tables summarize the typical physicochemical properties of neopentyl glycol diisononanoate, trimethylolpropane triisononanoate, and pentaerythritol tetraisononanoate for easy comparison.
Table 1: General and Physical Properties of this compound Esters
| Property | Neopentyl Glycol Diisononanoate | Trimethylolpropane Triisononanoate | Pentaerythritol Tetraisononanoate |
| Molecular Formula | C23H44O4 | C36H68O6 | C49H92O8 |
| Molecular Weight ( g/mol ) | 384.6 | 604.9 | 825.3 |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid |
| **Density @ 20°C (g/cm³) ** | ~0.92 | ~0.95 | ~0.98 |
Data compiled from multiple sources.
Table 2: Key Performance Characteristics of this compound Ester Base Stocks
| Property | Neopentyl Glycol Diisononanoate | Trimethylolpropane Triisononanoate | Pentaerythritol Tetraisononanoate | Test Method |
| Viscosity @ 40°C (cSt) | 15 - 25 | 45 - 55 | 90 - 110 | ASTM D445 |
| Viscosity @ 100°C (cSt) | 3 - 5 | 8 - 10 | 12 - 15 | ASTM D445 |
| Viscosity Index | > 130 | > 140 | > 140 | ASTM D2270 |
| Pour Point (°C) | < -50 | < -40 | < -35 | ASTM D97 |
| Flash Point, COC (°C) | > 220 | > 280 | > 300 | ASTM D92 |
| Oxidation Stability | Good | Excellent | Excellent | ASTM D943 |
Data compiled from multiple sources, including product data sheets and research articles.[5][6][7] Values are typical and can vary based on the specific manufacturing process and purity.
Synthesis of this compound Esters
The synthesis of this compound esters is typically achieved through a direct esterification reaction between this compound and a polyol (neopentyl glycol, trimethylolpropane, or pentaerythritol) in the presence of an acid catalyst. The reaction involves the removal of water to drive the equilibrium towards the formation of the ester.
Figure 1. General workflow for the synthesis of this compound esters.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance characteristics table are provided below.
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
Objective: To determine the kinematic viscosity of the lubricant, which is a measure of its resistance to flow under gravity.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath, capable of maintaining the desired temperature (40°C and 100°C) with a precision of ±0.02°C
-
Thermometer with an accuracy of ±0.02°C
-
Timer, accurate to 0.1 seconds
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Filter the sample through a fine-mesh screen to remove any particulate matter.
-
Charge the viscometer with the sample in accordance with the manufacturer's instructions.
-
Place the charged viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up into the timing bulb of the viscometer.
-
Release the suction and allow the liquid to flow freely down the capillary.
-
Start the timer when the leading edge of the meniscus passes the upper timing mark and stop the timer when it passes the lower timing mark.
-
Repeat the measurement at least twice and ensure that the flow times are within the acceptable repeatability limits.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
Protocol 2: Calculation of Viscosity Index (ASTM D2270)
Objective: To calculate the viscosity index (VI), an empirical number that indicates the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.
Procedure:
-
Determine the kinematic viscosity of the lubricant at 40°C and 100°C using the ASTM D445 protocol.
-
Use the kinematic viscosity at 100°C to find the values of L and H from the tables provided in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil with a VI of 0, and H is the kinematic viscosity at 40°C of an oil with a VI of 100, both having the same viscosity at 100°C as the sample.
-
Calculate the Viscosity Index using the following formula:
-
If the calculated VI is 100 or less: VI = [(L - U) / (L - H)] * 100
-
If the calculated VI is greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100, where N = (log H - log U) / log Y
-
U = kinematic viscosity of the sample at 40°C
-
Y = kinematic viscosity of the sample at 100°C
-
-
Protocol 3: Determination of Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which a lubricant will continue to flow.
Apparatus:
-
Test jar
-
Jacket
-
Disc
-
Gasket
-
Cooling bath
-
Thermometer
Procedure:
-
Pour the sample into the test jar to the marked level.
-
If necessary, heat the sample to dissolve any wax crystals.
-
Assemble the apparatus with the thermometer fitted through the cork.
-
Place the test jar in the cooling bath.
-
At each temperature reading that is a multiple of 3°C, remove the jar from the jacket and tilt it to ascertain whether there is movement of the oil.
-
The observation should not exceed 5 seconds.
-
If the specimen flows when tilted, return it to the jacket and continue cooling.
-
The pour point is the temperature at which the specimen shows no movement when the jar is held horizontally for 5 seconds. Record this temperature and add 3°C to it to get the final pour point.
Protocol 4: Evaluation of Oxidation Stability (ASTM D943)
Objective: To evaluate the oxidation stability of the lubricant in the presence of oxygen, water, and metal catalysts at an elevated temperature.
Apparatus:
-
Oxidation cell (test tube, oxygen delivery tube, condenser)
-
Heating bath capable of maintaining a temperature of 95 ± 0.2°C
-
Oxygen supply and flowmeter
-
Iron-copper catalyst coil
-
Syringe for sampling
Procedure:
-
Place a 300 mL sample of the oil into the oxidation cell.
-
Add 60 mL of distilled water.
-
Place the iron-copper catalyst coil in the cell.
-
Assemble the condenser and oxygen delivery tube.
-
Immerse the cell in the heating bath maintained at 95°C.
-
Start the flow of oxygen at a rate of 3 ± 0.1 L/h.
-
Periodically withdraw a small sample of the oil and determine its acid number.
-
The test is complete when the acid number of the oil reaches a specified value (e.g., 2.0 mg KOH/g) or after a predetermined time has elapsed.
-
The result is reported as the time in hours to reach the specified acid number.
Logical Relationship of Lubricant Formulation and Performance
The formulation of high-performance lubricants is a multi-step process where the selection of raw materials directly impacts the final product's performance characteristics. The following diagram illustrates this relationship.
Figure 2. Relationship between lubricant formulation and performance evaluation.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. rumanza.com [rumanza.com]
- 3. Polyol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 4. redlineoil.co.nz [redlineoil.co.nz]
- 5. benchchem.com [benchchem.com]
- 6. Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 7. teknorapex.com [teknorapex.com]
Application Notes and Protocols for the Quantification of Isononanoic Acid in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of isononanoic acid in various complex matrices. The protocols focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, a branched-chain carboxylic acid, is utilized in a wide range of applications, including the formulation of personal care products, cosmetics, and industrial lubricants.[1][2] Accurate quantification of this compound in these complex mixtures is crucial for quality control, formulation development, and safety assessment. Due to its polarity and potential for matrix interference, robust analytical methods are required for reliable analysis.
This document outlines validated protocols for sample preparation and instrumental analysis, along with representative quantitative data to guide researchers in selecting and implementing the appropriate method for their specific application.
Analytical Methods Overview
The choice of analytical technique for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a preferred method for its high sensitivity, selectivity, and applicability to a broad range of compounds without the need for derivatization.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
| Parameter | Biological Fluids | Cosmetics & Personal Care | Industrial Lubricants |
| Limit of Detection (LOD) | 0.02 - 0.5 µg/mL[1] | 0.1 - 1 µg/g | 0.5 - 5 µg/g |
| Limit of Quantification (LOQ) | 0.08 - 2 µg/mL[1] | 0.5 - 5 µg/g | 2 - 20 µg/g |
| Linearity (R²) | > 0.99[1] | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 110% | 80 - 115% | 80 - 110% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Biological Fluids | Cosmetics & Personal Care | Industrial Lubricants |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL[5] | 0.01 - 0.1 µg/g | 0.05 - 0.5 µg/g |
| Limit of Quantification (LOQ) | 0.003 - 0.05 µg/mL[5] | 0.05 - 0.5 µg/g | 0.2 - 2 µg/g |
| Linearity (R²) | > 0.998[5] | > 0.995 | > 0.995 |
| Recovery (%) | 90 - 110%[3] | 85 - 115% | 85 - 110% |
| Precision (%RSD) | < 10%[5] | < 15% | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS with Silylation Derivatization
This protocol is suitable for a variety of matrices, including biological fluids and extracts from cosmetics or industrial products.
1. Sample Preparation
-
Biological Fluids (e.g., Plasma, Serum):
-
To 100 µL of the sample, add an appropriate internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Cosmetics & Personal Care Products (e.g., Creams, Lotions):
-
Weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add an internal standard.
-
Perform a liquid-liquid extraction with 1 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex for 5 minutes and centrifuge at 5,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
-
Industrial Lubricants:
-
Weigh 50 mg of the lubricant into a glass tube.
-
Add an internal standard.
-
Dissolve the sample in 1 mL of hexane.
-
Proceed to the derivatization step.
-
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
Selected Ion Monitoring (SIM) ions for TMS-isononanoate: To be determined by analyzing a standard.
4. Quantification
Create a calibration curve using a series of known concentrations of this compound standards, prepared and derivatized in the same manner as the samples. Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is advantageous as it does not require a derivatization step and is suitable for a wide range of complex matrices.
1. Sample Preparation
-
Biological Fluids (e.g., Plasma, Serum):
-
To 100 µL of the sample, add an internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Cosmetics & Personal Care Products (e.g., Creams, Lotions):
-
Weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add an internal standard.
-
Add 1 mL of methanol, vortex for 5 minutes, and sonicate for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.
-
-
Industrial Lubricants:
-
Weigh 50 mg of the lubricant into a glass tube.
-
Add an internal standard.
-
Dissolve the sample in 1 mL of methanol/dichloromethane (1:1, v/v).
-
Vortex to ensure complete dissolution and filter through a 0.22 µm PTFE filter into an autosampler vial.
-
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
MRM Transitions:
-
This compound: Precursor ion (m/z 157.1) -> Product ion (to be determined by infusion of a standard, e.g., m/z 113.1)
-
Internal Standard: To be determined based on the selected standard.
-
3. Quantification
Prepare a calibration curve using a series of known concentrations of this compound standards in a matrix-matched solvent. Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Isononanoic Acid Esterification Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of isononanoic acid esterification reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my this compound esterification reaction consistently low?
Low yield is a frequent challenge in Fischer esterification due to the reversible nature of the reaction.[1][2] Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reaction Equilibrium | The esterification reaction is in equilibrium, and the presence of water, a byproduct, can drive the reaction in reverse, thus lowering the ester yield.[1][2][3] To counter this, either use a large excess of one reactant (typically the alcohol) or actively remove water as it forms.[1][3] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[2] Ensure you are using an effective catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. |
| Suboptimal Temperature | If the reaction temperature is too low, the reaction will be slow; if it's too high, it can lead to side reactions and degradation of the product.[2] The optimal temperature range for this compound esterification is typically between 110°C and 150°C.[4] |
| Presence of Water in Reactants | Any water present in the this compound or the alcohol at the start of the reaction can inhibit the forward reaction.[2] Ensure your reactants are as anhydrous as possible. |
| Product Loss During Work-up | Significant amounts of the ester can be lost during the washing and extraction phases of purification.[5] To minimize this, allow for adequate phase separation time during washing.[5] |
Question 2: The reaction seems to stop before all the this compound is consumed. What is causing this incomplete conversion?
Incomplete conversion is often related to the reaction reaching equilibrium prematurely or catalyst deactivation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Water Accumulation | The accumulation of water as a byproduct shifts the equilibrium, preventing further ester formation.[3] |
| Catalyst Deactivation | The catalyst can be deactivated by impurities in the reactants or by the water produced during the reaction. |
| Insufficient Reaction Time | The reaction may simply not have been allowed to run for a sufficient amount of time to reach completion. Monitor the reaction progress by measuring the acid value of the reaction mixture. |
Question 3: My final this compound ester product is discolored (yellow or brown). What is the cause and how can I fix it?
Discoloration often indicates the formation of byproducts from side reactions, especially at elevated temperatures.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation | The reaction mixture can oxidize at high temperatures, leading to colored impurities. Running the reaction under an inert atmosphere, such as nitrogen, can prevent this.[5] |
| Side Reactions | Harsh acidic conditions and high temperatures can promote side reactions that produce colored byproducts.[2] Consider using a milder catalyst or lowering the reaction temperature. |
| Purification | If discoloration persists, treat the crude ester with an adsorbent like activated carbon before the final distillation to remove color bodies.[5] |
Question 4: The purified this compound ester has a noticeable odor. How can I remove it?
A lingering odor is typically due to residual unreacted starting materials or volatile byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Residual Reactants | Unreacted this compound or alcohol can contribute to odor.[5] Ensure complete neutralization and thorough washing to remove these residues. |
| Volatile Byproducts | Volatile impurities may have formed during the reaction or distillation.[5] A steam stripping step under vacuum after the main purification can help remove these compounds.[5] |
Question 5: My this compound ester is cloudy or contains particulates after purification. What is the problem?
Cloudiness or the presence of solid matter indicates incomplete removal of impurities or the presence of moisture.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Removal of Salts | Salts formed during the neutralization step may not have been completely removed. Ensure thorough washing of the organic phase.[5] |
| Precipitation of Impurities | High-melting point impurities, such as unreacted long-chain alcohols, can precipitate upon cooling.[5] Consider a "winterization" or cold filtration step where the ester is cooled to a low temperature to precipitate these impurities, followed by filtration.[5] |
| Presence of Moisture | Residual water can cause a cloudy appearance.[5] Ensure the product is thoroughly dried under vacuum before final filtration.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of alcohol to this compound?
To drive the reaction equilibrium towards the product side, it is common to use a molar excess of the alcohol.[1][3] For the synthesis of polyol esters, such as those with trimethylolpropane or neopentyl glycol, an excess of the fatty acid is often used to ensure complete conversion of the polyol.[4][6] A study on Fischer esterification showed that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can increase the yield from 65% to 97%.[3]
Q2: What type of catalyst is best for this compound esterification, and at what concentration?
Both homogeneous and heterogeneous acid catalysts are effective.
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used.[4] Typical concentrations range from 1-2% by weight of the reactants.[4]
-
Heterogeneous Catalysts: Ion-exchange resins like Amberlyst 15 are also effective and have the advantage of being easily separated from the reaction mixture.[7]
The choice of catalyst can depend on the specific alcohol being used and the desired reaction conditions.
Q3: How can I effectively remove water from the reaction mixture to improve the yield?
Water removal is crucial for maximizing ester yield.[3] Effective methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a common and effective method.[3]
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen, through the reaction mixture can help to carry away the water vapor.
-
Use of Dehydrating Agents: Adding molecular sieves to the reaction can sequester the water as it is formed.[8]
-
Vacuum: Applying a vacuum can also facilitate the removal of water.
Q4: What are typical reaction times and temperatures for this compound esterification?
Reaction times and temperatures are interdependent. Generally, higher temperatures lead to faster reaction rates. For the esterification of this compound, temperatures typically range from 110°C to 150°C, with reaction times of 3 to 5 hours.[4] However, the reaction should be monitored (e.g., by measuring the acid value) to determine the optimal reaction time for a given set of conditions.
Q5: How can I monitor the progress of my this compound esterification reaction?
The most common method for monitoring the progress of an esterification reaction is to measure the decrease in the concentration of the carboxylic acid.[5] This is typically done by titrating a sample of the reaction mixture with a standardized base to determine the acid value. The reaction is considered complete when the acid value stabilizes at a low level. Other techniques like in-line mid-infrared (MIR) spectrometry can also be used for real-time monitoring.[9]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on ester yield, based on data from the esterification of long-chain carboxylic acids.
Table 1: Effect of Molar Ratio on Ester Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | Acid Catalyst | Reflux | ~65 | [3] |
| Acetic Acid | Ethanol | 10:1 | Acid Catalyst | Reflux | ~97 | [3] |
| Lauric Acid | Methanol | 16:1 | Ferric-alginate | Reflux | 99 | [10] |
Table 2: Effect of Catalyst Concentration on Reaction
| Reactants | Catalyst | Catalyst Conc. (% w/w) | Temperature (°C) | Observation | Reference |
| Lauric Acid, Methanol | Ferric-alginate | 0.16:1 (catalyst:acid mass ratio) | Reflux | 99% yield | [10] |
| Nonanoic Acid, Trimethylolpropane | Sulfuric Acid | 1.5 | 110-150 | Effective catalysis | [4] |
| Nonanoic Acid, Trimethylolpropane | p-TSA | 1-2 | 110-150 | Effective catalysis | [4] |
Table 3: Effect of Temperature on Reaction Time and Yield
| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Nonanoic Acid, Trimethylolpropane | Acid Catalyst | 110-150 | 3-5 | High conversion | [4] |
| Acetic Acid, 2-Ethylhexanol | Self-catalyzed | 160-170 | 26-28 | 95 | [11] |
| Acetic Acid, Neopentyl Glycol | Self-catalyzed | 100-110 | 20-22 | 95 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification of this compound
This protocol outlines a general method for the synthesis of an this compound ester using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
This compound
-
Alcohol (e.g., Trimethylolpropane, Neopentyl Glycol)
-
Acid catalyst (e.g., concentrated H₂SO₄ or p-TSA)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the alcohol, and a catalytic amount of the acid catalyst. Add toluene to fill the side arm of the Dean-Stark apparatus.
-
Reflux: Attach the Dean-Stark trap and reflux condenser. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected in the trap, or until the acid value of the reaction mixture is sufficiently low.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.[2]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted this compound.[2]
-
Wash the organic layer with brine to remove residual water and salts.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[2]
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent using a rotary evaporator. The crude ester can be further purified by vacuum distillation.
Visualizations
Caption: Troubleshooting logic for low ester yield.
Caption: Experimental workflow for esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US9434672B2 - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new heterogeneous acid catalyst for esterification: Optimization using response surface methodology [inis.iaea.org]
- 11. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
Technical Support Center: Purification of Synthetic Isononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic isononanoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of synthetic this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Off-Color (Yellowish or Brown) Product | Thermal degradation at high temperatures. | - Optimize Vacuum Distillation: Lower the distillation temperature by increasing the vacuum. A deep vacuum is crucial for high-boiling point acids.[1] - Inert Atmosphere: Ensure the purification process is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1] |
| Presence of colored impurities from the synthesis process. | - Adsorbent Treatment: Treat the crude acid with an adsorbent like activated carbon or acid-activated clay to remove color bodies before distillation.[2][3] The effectiveness of different adsorbents can be compared (see Table 1). | |
| Noticeable Odor in Final Product | Residual unreacted starting materials, particularly isononyl aldehyde. | - Efficient Removal of Reactants: Ensure complete oxidation of the aldehyde during synthesis. Post-synthesis, washing with a sodium bisulfite solution can help remove residual aldehydes.[4] |
| Formation of volatile byproducts during synthesis or distillation. | - Steam Stripping/Deodorization: After the main purification, a steam stripping step under vacuum can effectively remove volatile odoriferous compounds.[1] | |
| Oxidative degradation products. | - Use of Antioxidants: Consider the addition of a suitable antioxidant during the purification process if oxidation is suspected. | |
| Low Purity Confirmed by GC/HPLC | Incomplete removal of isomeric impurities. | - Fractional Distillation: Utilize a well-controlled vacuum distillation setup with a fractionating column to achieve a clean separation of isomers with different boiling points.[1] |
| Presence of non-volatile impurities. | - Crystallization: The purified this compound can be crystallized to achieve higher purity.[5] | |
| Co-distillation with impurities. | - Optimize Distillation Parameters: Carefully control the temperature and pressure throughout the distillation to ensure a clean separation.[1] | |
| Cloudy Appearance or Presence of Particulates | Incomplete removal of salts formed during neutralization. | - Effective Washing and Drying: Ensure thorough washing with deionized water to remove all salts and completely dry the product under vacuum before final filtration.[1] |
| Precipitation of higher-melting point impurities upon cooling. | - Winterization/Cold Filtration: Cool the purified acid and hold it at a low temperature to precipitate high-melting impurities, followed by filtration.[1] | |
| Presence of moisture. | - Drying Agents: Use a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation. |
Quantitative Data Summary
Table 1: Efficacy of Adsorbents in Decolorization of Synthetic Esters
| Adsorbent | Treatment Conditions | Decolorization Rate (%) |
| Activated Carbon | 6.8% (wt) at 81°C for 55 minutes | 24.8 |
| Active Clay | Not specified | Lower than activated carbon |
| Neutral Alumina | Not specified | Lower than activated carbon |
| Diatomite | Not specified | Lower than activated carbon |
| Attapulgite | Not specified | Lower than activated carbon |
This data is adapted from a study on synthetic esters and provides a general comparison of adsorbent effectiveness.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude synthetic this compound?
A1: The most common impurities include unreacted starting materials such as isononyl aldehyde, residual catalysts, water, and byproducts from side reactions that may include other isomeric acids and esters.[1][6]
Q2: How can I effectively remove residual acid catalyst from my product?
A2: Residual acid catalyst can be effectively removed by neutralizing the crude product with a weak base solution, such as a saturated sodium bicarbonate or sodium carbonate solution. This should be followed by several washes with deionized water until the pH of the aqueous phase is neutral.[1]
Q3: What is the recommended method for purifying this compound on a lab scale?
A3: A common and effective multi-step method involves:
-
Neutralization and Washing: Neutralize the crude product to remove any acid catalyst, followed by water washes to remove salts and water-soluble impurities.[1]
-
Drying: Dry the washed acid under a vacuum to remove residual moisture.[1]
-
Vacuum Distillation: Purify the dried acid by vacuum distillation to separate it from non-volatile impurities and unreacted starting materials.[1]
Q4: Why is vacuum distillation necessary for the purification of this compound?
A4: this compound has a relatively high boiling point (approximately 255°C at atmospheric pressure).[7] Distillation at atmospheric pressure would require high temperatures that could lead to thermal degradation and the formation of colored and odorous impurities. Vacuum distillation allows the acid to boil at a much lower temperature, minimizing these degradation reactions.[1]
Q5: How can I assess the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify non-volatile impurities.[8]
-
Karl Fischer Titration: To determine the water content.
-
Acid Value Titration: To measure the amount of free carboxylic acid.
Experimental Protocols
Protocol 1: Neutralization and Washing of Crude this compound
Objective: To remove the acid catalyst and water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude synthetic this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Transfer the crude this compound to a separatory funnel of an appropriate size.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat the washing with saturated sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with equal volumes of deionized water. Repeat this washing step 2-3 times, or until the pH of the aqueous layer is neutral.
-
After the final wash, drain the aqueous layer as completely as possible. The organic layer is the washed this compound.
Protocol 2: Vacuum Distillation of this compound
Objective: To purify this compound by separating it from non-volatile impurities and unreacted starting materials.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the neutralized and dried this compound into the round-bottom flask. Add a magnetic stir bar.
-
Begin stirring and slowly apply vacuum, monitoring the pressure with the vacuum gauge. A pressure below 10 mmHg is recommended for efficient distillation at a lower temperature.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Increase the temperature gradually until the this compound begins to distill.
-
Collect the main fraction in a clean receiving flask. The boiling point will depend on the vacuum achieved. Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
Once the main fraction has been collected, stop heating and allow the system to cool under vacuum.
-
Slowly and carefully release the vacuum before disassembling the apparatus.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. kiche.or.kr [kiche.or.kr]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. Separation of this compound, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Resolving Emulsion Instability in Cosmetic Creams with Isononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion instability in cosmetic creams formulated with isononanoic acid.
Introduction to this compound in Cosmetic Emulsions
This compound is a branched-chain saturated fatty acid increasingly utilized in cosmetic formulations for its multifunctional properties.[1][2] It serves as an emollient, texture enhancer, and co-emulsifier, contributing to a light, non-greasy skin feel.[3][4] While beneficial, its incorporation can sometimes present challenges to emulsion stability. Understanding its physicochemical properties is crucial for successful formulation.
This compound is a clear, colorless liquid with a faint odor that is miscible with organic solvents but only sparingly soluble in water.[1][2] In cosmetic formulations, it is often used as a skin conditioning agent, cleansing agent, and emulsifying agent in surfactant formulations.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our cosmetic cream formulation?
A1: this compound primarily functions as an emollient, providing a smooth and soft feel to the skin.[6] It also acts as a texture enhancer and can contribute to the overall stability of the emulsion as a co-emulsifier.[1] Its branched-chain structure offers good oxidative stability.[2]
Q2: Can this compound itself be the cause of emulsion instability?
A2: While isonanoic acid is used to help stabilize formulations, improper concentration or interaction with other ingredients can contribute to instability. As a fatty acid, its effect on the emulsion's hydrophilic-lipophilic balance (HLB) and pH must be carefully considered. A significant shift in pH can render other emulsifiers or stabilizing agents ineffective, leading to separation.[7]
Q3: What are the first signs of emulsion instability in a cream containing this compound?
A3: Initial signs of instability include changes in viscosity (thinning or thickening), a grainy or waxy appearance, and visible separation of oil and water phases (creaming or coalescence).[8][9][10] Color and odor changes can also indicate chemical instability.[8]
Q4: How does the concentration of this compound affect emulsion stability?
A4: The optimal concentration of this compound depends on the overall formulation. An insufficient amount may not provide the desired emollience and co-emulsifying effect. Conversely, an excessive amount could disrupt the HLB of the emulsifier system, leading to instability. It is crucial to perform concentration-ranging studies to determine the optimal level for your specific system.
Q5: What type of emulsion (o/w or w/o) is most suitable for formulations with this compound?
A5: this compound can be used in both oil-in-water (o/w) and water-in-oil (w/o) emulsions. Its branched, hydrophobic nature makes it a suitable component for the oil phase in o/w emulsions, while it can also be part of the continuous phase in w/o systems. The choice depends on the desired sensory profile and the other ingredients in the formulation.
Troubleshooting Guide: Emulsion Instability Issues
This guide addresses specific instability issues that may be encountered when formulating cosmetic creams with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Phase Separation (Creaming or Coalescence) | - Incorrect emulsifier concentration or type (improper HLB).- Insufficient homogenization or shear.- Significant pH shift affecting emulsifier efficacy.- High concentration of electrolytes. | - Optimize Emulsifier System: Re-evaluate the required HLB of your oil phase, including this compound. Adjust the emulsifier or co-emulsifier concentration. Consider a blend of emulsifiers.- Improve Homogenization: Increase mixing time or speed to reduce droplet size. Be cautious of shear-sensitive polymers.[8]- Monitor and Adjust pH: Measure the pH of the final formulation and adjust to a range where your emulsifiers are most effective.- Evaluate Electrolyte Content: If using active ingredients that are salts, consider their impact on emulsion stability and potentially use a more electrolyte-tolerant emulsifier system. |
| Grainy or Waxy Texture | - Crystallization of high melting point ingredients (e.g., waxes, fatty alcohols).- Inadequate heating of the oil phase during production.- Use of an excessive amount of ionic emulsifiers at low temperatures.[8] | - Adjust Heating Process: Ensure both oil and water phases are heated sufficiently above the melting point of all waxy components before emulsification.[8]- Optimize Emulsifier Blend: If crystallization occurs after cooling, consider reducing the concentration of the problematic ingredient or incorporating a crystal inhibitor. For issues with ionic emulsifiers at low temperatures, try incorporating more non-ionic emulsifiers.[8]- Microscopic Examination: Use microscopy to identify the nature of the grainy particles (e.g., crystals, undissolved powders). |
| Changes in Viscosity (Thinning or Thickening) | - Inappropriate concentration or type of rheology modifier.- Degradation of shear-sensitive polymers during processing.- Temperature fluctuations during storage.- Incorporation of air during mixing.[8] | - Select Appropriate Thickener: Ensure the chosen gum or polymer is compatible with the other ingredients and stable at the formulation's pH.[8]- Optimize Mixing Process: If using shear-sensitive polymers, reduce the intensity and duration of high-shear mixing.[8]- Conduct Temperature Stability Studies: Evaluate the viscosity of the cream at various temperatures to ensure it remains within an acceptable range.- De-aerate the Batch: Ensure the mixing process minimizes the incorporation of air. |
Experimental Protocols
Particle Size Analysis
Objective: To determine the droplet size distribution of the emulsion, a key indicator of stability. Smaller, more uniform droplets generally lead to a more stable emulsion.
Methodology:
-
Sample Preparation: Dilute the cream sample with an appropriate solvent (e.g., deionized water for o/w emulsions) to a suitable concentration for the instrument. Gentle vortexing can ensure homogeneity.
-
Instrumentation: Use a particle size analyzer based on laser diffraction or dynamic light scattering.
-
Measurement:
-
Transfer the diluted sample to the instrument's measurement cell.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform at least three replicate measurements to ensure accuracy.
-
-
Data Analysis: Analyze the particle size distribution, noting the mean droplet diameter and the polydispersity index (PDI). A narrow PDI indicates a more uniform droplet size.
Viscosity Measurement
Objective: To assess the flow properties of the cream. Significant changes in viscosity over time can indicate instability.
Methodology:
-
Instrumentation: Use a rotational viscometer or rheometer with an appropriate spindle or geometry for creams.
-
Sample Preparation: Place a sufficient amount of the cream in the sample holder, avoiding the introduction of air bubbles.
-
Measurement:
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Begin rotation at a specified speed and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
For a more comprehensive analysis, perform a shear rate sweep to understand the cream's rheological behavior.
-
Accelerated Stability Testing (Temperature Cycling)
Objective: To predict the long-term stability of the emulsion by subjecting it to stressful temperature conditions.
Methodology:
-
Sample Preparation: Place samples of the cream in their final packaging.
-
Temperature Cycling:
-
Place the samples in a programmable oven or incubator.
-
Subject the samples to a series of temperature cycles. A common cycle is 24 hours at 40°C followed by 24 hours at 4°C.
-
Repeat this cycle for a predetermined number of iterations (e.g., 3-5 cycles).
-
-
Evaluation: After each cycle, visually inspect the samples for signs of instability such as phase separation, color change, or crystallization. Also, perform particle size and viscosity measurements to quantify any changes.
Visualizing Experimental Workflows and Relationships
Caption: A workflow for systematically troubleshooting emulsion instability.
Caption: Key properties of this compound and their formulation impact.
References
- 1. cheops-tsar.de [cheops-tsar.de]
- 2. How to measure the viscosity of cosmetics? [en1.nbchao.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. certifiedcosmetics.com [certifiedcosmetics.com]
- 6. microchemlab.com [microchemlab.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. skinconsult.com [skinconsult.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimizing Isononanoic Acid for Corrosion Inhibition
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing isononanoic acid as a corrosion inhibitor. It includes troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a corrosion inhibitor?
A1: this compound is a branched-chain carboxylic acid.[1] It functions as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive elements.[2] This film can hinder the electrochemical processes of corrosion. The carboxylic acid group interacts with the metal surface, while the hydrocarbon chain provides a hydrophobic layer.[1]
Q2: What is a typical starting concentration for this compound in corrosion inhibition experiments?
A2: A typical starting concentration for many organic inhibitors, including carboxylic acids, is in the range of 100 to 1000 parts per million (ppm). The optimal concentration is highly dependent on the specific metal, the corrosive environment, and operating conditions such as temperature. It is recommended to test a range of concentrations to determine the most effective one for your system.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has limited solubility in water but is soluble in many organic solvents like ethanol and benzene.[1][3][4] For aqueous applications, it may be necessary to use a co-solvent or formulate it as a salt to improve its solubility and dispersion.
Q4: How does temperature affect the performance of this compound as a corrosion inhibitor?
A4: The effectiveness of this compound can decrease as temperature increases.[5] Higher temperatures can increase the corrosion rate and may lead to the desorption of the inhibitor from the metal surface.[6][7] It is crucial to evaluate inhibitor performance at the intended operating temperature of your system.
Troubleshooting Guide
Issue 1: Low Inhibition Efficiency Observed
-
Possible Cause: The concentration of this compound may be too low to form a complete protective film.
-
Solution: Increase the concentration of this compound in increments and repeat the experiment to determine the optimal concentration.
-
-
Possible Cause: Poor solubility or dispersion in the test medium.
-
Solution: Ensure the this compound is fully dissolved. Consider using a co-solvent or preparing a water-soluble salt of the acid to improve its dispersion in aqueous solutions.[3]
-
-
Possible Cause: The pH of the corrosive medium may not be optimal for the adsorption of this compound.
-
Solution: Measure and adjust the pH of your solution. The effectiveness of carboxylic acid inhibitors can be pH-dependent.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause: Improper surface preparation of the metal coupons.
-
Solution: Follow a standardized procedure for cleaning and preparing your metal specimens before each experiment. According to ASTM G1 standards, this includes mechanical polishing and rinsing with appropriate solvents to ensure a uniform and clean surface.[8]
-
-
Possible Cause: Fluctuation in experimental conditions.
-
Solution: Ensure that temperature, pressure, and flow rate (if applicable) are tightly controlled throughout the experiment.[9]
-
-
Possible Cause: Contamination of the corrosive medium.
-
Solution: Use high-purity reagents and deionized water to prepare your corrosive solutions.
-
Issue 3: Pitting or Localized Corrosion is Observed
-
Possible Cause: this compound may be more effective against general corrosion than localized corrosion under your experimental conditions.
-
Solution: Visually inspect the metal coupons after the experiment using methods outlined in ASTM G46 for evaluating pitting corrosion.[10] Consider using this compound in combination with other inhibitors that are known to be effective against pitting.
-
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the performance of this compound as a corrosion inhibitor.
Weight Loss Method (Gravimetric)
This method determines the average corrosion rate by measuring the mass loss of a metal specimen over time.[11] It is a reliable and straightforward technique for evaluating inhibitor efficiency.[12]
-
Apparatus:
-
Analytical balance (accurate to 0.1 mg)
-
Corrosion cell or beaker
-
Water bath or thermostat for temperature control
-
Polishing paper (various grits)
-
-
Procedure:
-
Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, rinse with distilled water and a suitable solvent (e.g., acetone), dry, and weigh accurately.
-
Exposure: Immerse the prepared coupons in the corrosive solution with and without the desired concentration of this compound.
-
Duration: The immersion period can range from several hours to days, depending on the corrosivity of the medium.
-
Cleaning: After the exposure period, remove the coupons, clean them according to ASTM G1 standard practice to remove corrosion products, rinse, dry, and re-weigh.
-
Calculation:
-
Calculate the weight loss (ΔW) = Initial Weight - Final Weight.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where:
-
ΔW is the weight loss in grams
-
A is the surface area in cm²
-
T is the exposure time in hours
-
D is the density of the metal in g/cm³
-
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank is the corrosion rate without inhibitor.
-
CR_inhibitor is the corrosion rate with inhibitor.
-
-
-
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and can help determine the type of inhibitor (anodic, cathodic, or mixed).[13]
-
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell:
-
Working Electrode (WE): The metal specimen to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
-
Procedure:
-
Setup: Assemble the three-electrode cell with the metal specimen (WE), reference electrode, and counter electrode immersed in the test solution (with and without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s).[13]
-
Data Analysis: Plot the logarithm of the current density (log i) versus the applied potential (E). From the Tafel plots, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculation:
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where:
-
icorr_blank is the corrosion current density without inhibitor.
-
icorr_inhibitor is the corrosion current density with inhibitor.
-
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[14][15]
-
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode corrosion cell (same as for potentiodynamic polarization).
-
-
Procedure:
-
Setup and Stabilization: Prepare the cell and allow the OCP to stabilize as in the potentiodynamic polarization method.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).[16]
-
Calculation:
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where:
-
Rct_blank is the charge transfer resistance without inhibitor.
-
Rct_inhibitor is the charge transfer resistance with inhibitor.
-
-
-
Data Presentation
Table 1: Example Data from Weight Loss Experiments
| This compound Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 0.85 | - |
| 100 | 25.1 | 0.42 | 50.6 |
| 200 | 15.3 | 0.26 | 69.4 |
| 500 | 8.9 | 0.15 | 82.4 |
| 1000 | 9.2 | 0.16 | 81.2 |
Table 2: Example Data from Potentiodynamic Polarization
| This compound Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -550 | 45.8 | - |
| 100 | -535 | 22.1 | 51.7 |
| 200 | -520 | 13.5 | 70.5 |
| 500 | -510 | 7.9 | 82.7 |
| 1000 | -512 | 8.3 | 81.9 |
Table 3: Example Data from Electrochemical Impedance Spectroscopy
| This compound Conc. (ppm) | Rct (Ω·cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 350 | - |
| 100 | 750 | 53.3 |
| 200 | 1200 | 70.8 |
| 500 | 2100 | 83.3 |
| 1000 | 2050 | 82.9 |
Visualizations
Caption: Workflow for evaluating corrosion inhibitor performance.
Caption: Adsorption mechanism of this compound.
References
- 1. isatis.net [isatis.net]
- 2. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors [mdpi.com]
- 3. gdzpchem.com [gdzpchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. metrohm.com [metrohm.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 11. tcreng.com [tcreng.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 14. ijcsi.pro [ijcsi.pro]
- 15. pubs.aip.org [pubs.aip.org]
- 16. content.ampp.org [content.ampp.org]
Technical Support Center: Preventing Phase Separation in Lubricant Formulations Containing Isononanoic Acid
Welcome to the Technical Support Center for lubricant formulations containing isononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in their experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to phase separation in lubricant formulations containing this compound.
Issue: My lubricant formulation is cloudy or has separated into distinct layers at room temperature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incompatibility of Components | 1. Review the formulation for known incompatibilities between the base oil, this compound, and other additives.[1][2] 2. Perform a small-scale compatibility test by mixing components sequentially and observing for any signs of insolubility. | 1. Consider a different base oil with a polarity that is more compatible with this compound and other polar additives.[2] 2. Evaluate the necessity of each additive and remove any that are not critical to performance. |
| Incorrect Component Concentration | 1. Verify the calculations and measurements for each component in the formulation. 2. Consult solubility data for this compound in the chosen base oil (if available). | 1. Adjust the concentration of this compound to be within its solubility limit in the base oil. 2. If the concentration cannot be reduced, a co-solvent or emulsifier may be necessary. |
| Water Contamination | 1. Perform a Karl Fischer titration to determine the water content of the formulation. 2. Review handling and storage procedures to identify potential sources of moisture ingress.[3][4][5][6][7] | 1. If water content is high, dry the individual components before formulation. 2. Implement stricter moisture control measures during formulation and storage. |
Issue: The formulation is stable at room temperature but separates at low temperatures (e.g., during storage or in a cold environment).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Poor Low-Temperature Solubility | 1. Determine the cloud point (ASTM D2500) and pour point (ASTM D97) of the lubricant.[2][7][8][9][10] 2. Observe the formulation's behavior during controlled cooling. | 1. Introduce a co-solvent that improves the low-temperature solubility of this compound. 2. Consider a base oil with a lower pour point and better low-temperature characteristics.[11] |
| Crystallization of Components | 1. Analyze the separated phase using techniques like FTIR or microscopy to identify the crystallized component.[10][12] | 1. If this compound is crystallizing, a pour point depressant may be effective. 2. If another additive is the cause, consider a more soluble alternative. |
Issue: The formulation separates after a period of storage, even at room temperature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Slow Agglomeration/Settling | 1. Conduct long-term stability testing under controlled conditions. 2. Perform accelerated aging tests at elevated temperatures to predict long-term stability.[13][14][15] | 1. Incorporate a stabilizing agent, such as a surfactant or emulsifier, to prevent agglomeration.[15][16][17][18] 2. Increase the viscosity of the formulation with a suitable viscosity index improver. |
| Chemical Degradation | 1. Analyze the formulation for signs of oxidation or other degradation products using FTIR or other analytical techniques.[10][12][19][20] 2. Review the formulation for components that may react with each other over time. | 1. Add antioxidants to prevent oxidative degradation. 2. Ensure all components are stable under the intended storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phase separation in lubricant formulations with this compound?
A1: While formulation-dependent, a primary cause is the limited solubility of the polar this compound in non-polar base oils, especially at lower temperatures.[2] Water contamination is another major contributor, as this compound is only sparingly soluble in water.[3][4][5][6][7][21][22] Incompatibility with other additives can also lead to instability.
Q2: How can I improve the stability of my formulation?
A2: To improve stability, you can:
-
Select compatible components: Ensure the base oil and all additives are compatible with this compound.[1]
-
Incorporate a co-solvent or stabilizer: Use of co-solvents can improve the solubility of this compound. Emulsifiers and stabilizers, such as fatty alcohol ethoxylates or sorbitan esters, can help maintain a homogenous mixture.[11][16][17]
-
Control for water: Minimize water contamination throughout the formulation and storage process.[3][4][5][6][7]
-
Optimize concentrations: Ensure that the concentration of this compound and other additives does not exceed their solubility limits in the base oil.
Q3: What are some recommended stabilizers for these types of formulations?
A3: Non-ionic surfactants are often effective. Consider exploring:
-
Fatty Alcohol Ethoxylates (e.g., Oleyl alcohol ethoxylate): These can act as effective emulsifiers.[15][16][17]
-
Sorbitan Esters (e.g., Glycerol monooleate): These can function as co-emulsifiers to enhance stability.[11][17][23] The optimal choice and concentration will depend on your specific formulation and should be determined experimentally.
Q4: What analytical techniques can I use to investigate phase separation?
A4: A combination of visual observation and analytical instrumentation is recommended:
-
Visual Inspection: Cloudiness, haze, or distinct layers are clear indicators of phase separation.
-
Microscopy: To visualize droplets or particles that may not be visible to the naked eye.
-
Cloud Point and Pour Point Testing (ASTM D2500 and D97): To assess low-temperature stability.[2][7][8][9][10]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify chemical changes, degradation products, or the composition of separated layers.[10][12]
-
Light Scattering Techniques: Can be used for quantitative analysis of particle or droplet size distribution.
Data Presentation
Table 1: General Solubility of this compound
| Solvent Type | Solubility | Reference |
| Water | Sparingly Soluble | [3][4][5][6][7][21][22] |
| Organic Solvents (e.g., ethanol, ether, benzene) | Miscible | [3][4][5][6][7][11][21][22][23] |
| Polyalphaolefin (PAO) Base Oils | Generally Miscible, but solubility decreases with increasing viscosity and at lower temperatures. | [2][24] |
| Mineral Oils | Solubility is dependent on the polarity of the mineral oil. Lower polarity (highly refined) oils will have lower solvency. | [2] |
Note: Specific solubility data in lubricant base oils is highly dependent on the grade and composition of the base oil and the temperature. Experimental determination is recommended.
Table 2: Common Stabilizers for Lubricant Formulations
| Stabilizer Class | Example | Function | Typical Application |
| Fatty Alcohol Ethoxylates | Oleyl alcohol ethoxylate | Emulsifier | Water-in-oil and oil-in-water emulsions |
| Sorbitan Esters | Glycerol monooleate | Co-emulsifier, Stabilizer | Water-in-oil emulsions, pigment dispersion |
| Polyisobutylene Succinimides | N/A | Dispersant, Detergent | Engine oils to keep soot and sludge suspended |
Experimental Protocols
Protocol 1: Visual Assessment of Phase Separation (Thermal Cycling)
Objective: To evaluate the stability of a lubricant formulation under temperature stress.
Methodology:
-
Place a 50 mL sample of the lubricant formulation in a clear, sealed glass vial.
-
Place the vial in a programmable temperature chamber.
-
Subject the sample to a series of thermal cycles. A typical cycle might be:
-
Ramp down to -10°C over 2 hours.
-
Hold at -10°C for 4 hours.
-
Ramp up to 70°C over 4 hours.
-
Hold at 70°C for 4 hours.
-
Ramp down to room temperature (25°C) over 2 hours.
-
-
After each cycle, and at each temperature hold, visually inspect the sample for any signs of cloudiness, precipitation, or phase separation.
-
Record the temperature and time at which any instability is first observed.
-
Repeat for a predetermined number of cycles (e.g., 5-10 cycles) to assess long-term stability.
Protocol 2: Accelerated Aging Test
Objective: To predict the long-term storage stability of a lubricant formulation.[13][14][15]
Methodology:
-
Place a sealed sample of the lubricant formulation in an oven at an elevated temperature (e.g., 70°C).
-
At regular intervals (e.g., 24, 48, 96 hours), remove a small aliquot of the sample.
-
Allow the aliquot to cool to room temperature and visually inspect for phase separation.
-
Perform analytical tests on the aged sample, such as viscosity measurement and FTIR analysis, to monitor for chemical degradation.[10][12][19][20]
-
Compare the results to a control sample stored at room temperature. An increase in viscosity or the appearance of oxidation peaks in the FTIR spectrum can indicate degradation that may lead to phase separation.
Visualizations
Caption: Troubleshooting logic for phase separation in lubricant formulations.
Caption: Workflow for lubricant stability testing.
References
- 1. analytik-jena.com [analytik-jena.com]
- 2. lube-media.com [lube-media.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. ISONONANIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. GLYCEROL MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. blog.ducom.com [blog.ducom.com]
- 15. steris-ast.com [steris-ast.com]
- 16. shreechem.in [shreechem.in]
- 17. Glycerol Monooleate | Glyceryl Monooleate | GMO | Venus Ethoxyethers [venus-goa.com]
- 18. drugs.com [drugs.com]
- 19. How Additive Depletion Occurs in Lubricants used in Motor Bearings, Gearboxes, and Other Industrial Applications | Machinery Lubrication [machinerylubrication.com]
- 20. eralytics.com [eralytics.com]
- 21. Test Method for Simulating the Aging and Oxidation Stability of Lubricants [machinerylubrication.com]
- 22. Publishers Panel [t.tribologia.eu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
troubleshooting side reactions during the synthesis of isononanoic acid
Welcome to the technical support center for the synthesis of isononanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common industrial method for synthesizing this compound involves a two-step process:
-
Hydroformylation (Oxo Process): Branched octene isomers, such as diisobutylene, are reacted with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (typically cobalt- or rhodium-based) to produce isononanal.[1][2][3]
-
Oxidation: The resulting isononanal is then oxidized to this compound.[4][5]
An alternative method is the Koch-Haaf reaction , where alkenes or alcohols react with carbon monoxide and a strong acid to form a carboxylic acid.[6][7]
Q2: What are the most common side reactions during the hydroformylation step?
A2: The primary side reactions during the hydroformylation of octenes include:
-
Isomerization of the double bond: This can lead to a mixture of different isononanal isomers.[1]
-
Hydrogenation of the alkene: The starting octene can be hydrogenated to the corresponding alkane (isononane), which is an inert byproduct and reduces the overall yield.[1][8]
-
Formation of branched vs. linear aldehydes: While the goal is typically a specific branched this compound, the reaction can yield a mixture of linear and branched aldehydes. The ratio is influenced by the catalyst and reaction conditions.[8][9]
Q3: What are the potential hazards associated with the oxidation of isononanal?
A3: The oxidation of aldehydes can lead to the formation of peroxides, which can be explosive, especially upon concentration or heating.[5][10][11] It is crucial to monitor and control peroxide levels during and after the reaction.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through distillation and filtration to remove unreacted starting materials, catalyst residues, and byproducts.[12] Crystallization can also be employed to achieve higher purity.[12]
Troubleshooting Guides
Problem 1: Low Yield of Isononanal in the Hydroformylation Step
Symptoms:
-
The overall yield of the desired isononanal is significantly lower than expected.
-
GC-MS analysis shows a high percentage of unreacted octene or the presence of isononane.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Catalyst Deactivation | The catalyst may have lost activity due to poisoning, coking, or thermal degradation. Consider regenerating the catalyst or using a fresh batch.[13][14][15] |
| Suboptimal Reaction Temperature | Higher temperatures can increase the rate of side reactions like hydrogenation.[16] Lowering the reaction temperature may improve selectivity towards the desired aldehyde. Conversely, if the reaction is too slow, a moderate temperature increase might be necessary.[17] |
| Incorrect Syngas (H₂:CO) Ratio | The ratio of hydrogen to carbon monoxide can influence the reaction rate and selectivity. An excess of hydrogen can favor the hydrogenation side reaction.[1] Adjust the syngas ratio according to established protocols for your specific catalyst system. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for efficient conversion. Increase the catalyst concentration within the recommended range. |
Problem 2: Undesirable Isomer Distribution of Isononanal
Symptoms:
-
The ratio of branched to linear isononanal isomers is not as desired.
-
Multiple isononanal isomers are observed in the product mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Catalyst System | The choice of metal (e.g., cobalt vs. rhodium) and ligands significantly impacts the regioselectivity of the hydroformylation.[8][9][18] Rhodium catalysts with phosphine ligands are often used to achieve higher selectivity for linear aldehydes, while cobalt catalysts may produce more branched products.[16][18] |
| Reaction Temperature | Higher temperatures can favor the formation of thermodynamically more stable, but potentially undesired, isomers.[1] Optimizing the reaction temperature can help control the isomer distribution. |
| Carbon Monoxide Partial Pressure | The partial pressure of carbon monoxide can influence the isomerization of the alkene substrate before hydroformylation.[1] Adjusting the CO pressure may help control the formation of specific isomers. |
Problem 3: Formation of Peroxides During Isononanal Oxidation
Symptoms:
-
Positive test for peroxides in the reaction mixture or distilled product.
-
Potential for unsafe, explosive conditions, especially during distillation.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Oxidation | Unreacted aldehyde in the presence of an oxidant and oxygen can lead to peroxide formation. Ensure the oxidation reaction goes to completion. |
| Exposure to Air | Prolonged exposure of the reaction mixture or product to air can promote peroxide formation.[11] Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction and during storage. |
| Elevated Temperatures | High temperatures can accelerate peroxide formation.[11] Conduct the oxidation at the lowest effective temperature and avoid excessive heating during workup and distillation. |
| Presence of Metal Ion Catalysts | Certain metal ions can catalyze the decomposition of peroxides, but can also be involved in their formation.[5] If using a metal catalyst for oxidation, ensure its concentration and the reaction conditions are optimized to minimize peroxide accumulation. |
Safety Note: If peroxide formation is suspected, do not distill the mixture to dryness. Peroxides can be quenched by adding a reducing agent, such as a solution of sodium bisulfite or ferrous sulfate, but this should be done with extreme caution and behind a blast shield.
Experimental Protocols
While specific experimental conditions are highly dependent on the chosen catalyst and equipment, the following provides a general methodology for the synthesis of this compound.
1. Hydroformylation of Diisobutylene (Illustrative Protocol)
-
Apparatus: A high-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.
-
Reagents: Diisobutylene, syngas (1:1 H₂:CO), rhodium-based catalyst (e.g., Rh(acac)(CO)₂), and a phosphine ligand (e.g., triphenylphosphine).
-
Procedure:
-
Charge the autoclave with the diisobutylene, catalyst, and ligand under an inert atmosphere.
-
Seal the reactor and purge several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
Monitor the reaction progress by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting isononanal can be purified by distillation.
-
2. Oxidation of Isononanal to this compound (Illustrative Protocol)
-
Apparatus: A reaction flask equipped with a stirrer, dropping funnel, and a condenser.
-
Reagents: Isononanal, an oxidizing agent (e.g., air, oxygen, or hydrogen peroxide), and optionally a catalyst (e.g., a manganese or cobalt salt).
-
Procedure:
-
Charge the reaction flask with isononanal and the catalyst (if used).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly introduce the oxidizing agent (e.g., bubble air or add hydrogen peroxide dropwise) with vigorous stirring.
-
Monitor the reaction by GC or titration to follow the disappearance of the aldehyde and the formation of the acid.
-
After the reaction is complete, cool the mixture.
-
The crude this compound can be purified by distillation under reduced pressure.
-
Visualizations
Caption: General synthesis pathway for this compound.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 4. US9434672B2 - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]
- 5. CN108047027B - System and method for preparing this compound and preparation method of metal organic framework catalyst - Google Patents [patents.google.com]
- 6. Koch reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A kind of method for preparing this compound from green oxidation of isononanol - Patent CN-112608227-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. marshall.edu [marshall.edu]
- 12. atamankimya.com [atamankimya.com]
- 13. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
- 14. US10792652B2 - Methods to rejuvenate a deactivated hydroformylation catalyst solution - Google Patents [patents.google.com]
- 15. US5290743A - Process for regenerating a deactivated rhodium hydroformylation catalyst system - Google Patents [patents.google.com]
- 16. technology.matthey.com [technology.matthey.com]
- 17. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Enhancing the Thermal Stability of Isononanoic Acid-Based Lubricants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the thermal stability of isononanoic acid-based lubricants.
Troubleshooting Guides
This section addresses specific problems that may arise during the formulation and testing of this compound-based lubricants.
Issue 1: Premature Lubricant Darkening or Sludge Formation at High Temperatures
-
Question: My this compound-based polyol ester lubricant is darkening and forming sludge at temperatures lower than expected. What is the likely cause and how can I resolve this?
-
Answer: Premature darkening and sludge formation are classic signs of oxidative degradation.[1][2] Oxidation is a chemical process where the lubricant reacts with oxygen, leading to the formation of insoluble byproducts, increased viscosity, and the generation of organic acids.[1][2][3] This process is accelerated by high temperatures, moisture, and the presence of metal catalysts.[1]
Troubleshooting Steps:
-
Verify Antioxidant Additive: Ensure that an appropriate antioxidant is included in your formulation. For polyol esters, secondary arylamines like phenyl-α-naphthylamine (PAN) have been shown to be highly effective, in some cases more so than hindered phenols.[4][5]
-
Check Additive Concentration: The concentration of the antioxidant is critical. Insufficient levels will lead to rapid depletion and subsequent lubricant degradation. Review your formulation to ensure the antioxidant is within the recommended concentration range.
-
Minimize Contamination: Water and metal particles can catalyze the oxidation process.[1] Ensure all glassware and equipment are scrupulously clean and dry. If your experimental setup involves metal components, consider their catalytic potential.
-
Inert Atmosphere: For high-temperature experiments, consider conducting them under an inert atmosphere, such as nitrogen, to minimize contact with oxygen.
-
Issue 2: Inconsistent or Non-Reproducible Results in Thermal Stability Testing
-
Question: I am getting significant variations in my results when performing Thermogravimetric Analysis (TGA) or Rotating Pressure Vessel Oxidation Tests (RPVOT/RBOT). What are the potential sources of this variability?
-
Answer: Inconsistent results in thermal stability tests can stem from several factors related to sample preparation, instrument parameters, and sample handling.
For TGA:
-
Sample Size and Preparation: The sample must be uniform and representative. For lubricants, a small sample size is crucial to ensure even heating.[6] The sample should be a thin film covering the bottom of the crucible.[7]
-
Heating Rate: The heating rate can affect the onset temperature of decomposition. Ensure you are using a consistent heating rate across all experiments. A typical rate for lubricant analysis is 10°C/min.[6]
-
Atmosphere: The purge gas (e.g., nitrogen for thermal stability, air or oxygen for oxidative stability) and its flow rate must be consistent.[6][7]
For RPVOT/RBOT (ASTM D2272):
-
Catalyst Preparation: The copper coil used as a catalyst must be prepared consistently according to the ASTM method to ensure its catalytic activity is uniform between tests.[8][9]
-
Sample Volume and Water Content: The precise amounts of oil and distilled water are specified in the standard.[3][8] Any deviation can alter the reaction kinetics.
-
Oxygen Pressure and Temperature: The initial oxygen pressure and the bath temperature must be accurately controlled as they are key drivers of the oxidation reaction.[3][8] The test measures the time until a specific pressure drop occurs, so starting conditions are critical.[3]
-
Issue 3: Lubricant Viscosity Increases Significantly After Thermal Stress Testing
-
Question: After heating my this compound-based lubricant, its viscosity has increased dramatically. Why is this happening?
-
Answer: A significant increase in viscosity is a direct consequence of lubricant oxidation and thermal degradation.[1][10] As the lubricant oxidizes, high-molecular-weight polymers are formed through condensation and polymerization reactions.[4][10] These larger molecules increase the internal friction of the fluid, leading to higher viscosity.
To mitigate this, consider the following:
-
Improve Antioxidant Package: As with sludge formation, a more effective antioxidant or a synergistic combination of antioxidants can inhibit the polymerization reactions.[4][11] Secondary arylamines are particularly effective at improving the thermal stability of polyol esters.[4]
-
Operating Temperature: If possible, determine if the experimental temperature can be lowered while still being relevant to the intended application. The rate of oxidation roughly doubles for every 10°C increase in temperature.[8]
-
Analyze Degradation Products: Techniques like Gel Permeation Chromatography (GPC) can be used to analyze the molecular weight distribution of the degraded lubricant. This can provide quantitative data on the extent of polymerization.[4][12]
-
Frequently Asked Questions (FAQs)
-
Q1: Why are this compound esters used for high-temperature lubricants?
-
Q2: What is the primary mechanism of thermal degradation in this compound-based lubricants?
-
A2: The primary mechanism is oxidation, which is a free-radical chain reaction.[14] This process involves initiation (formation of free radicals), propagation (reaction of radicals with oxygen to form peroxy radicals and hydroperoxides), and termination.[2][14] This leads to the formation of acids, sludge, and an increase in viscosity.[2]
-
-
Q3: What types of antioxidants are most effective for polyol ester lubricants derived from this compound?
-
Q4: How can I quantitatively measure the improvement in thermal stability?
-
A4: Several analytical techniques can be used:
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, allowing determination of the onset temperature of decomposition. Higher onset temperatures indicate better thermal stability.
-
Rotating Pressure Vessel Oxidation Test (RPVOT/RBOT): Measures the time it takes for the lubricant to resist oxidation under accelerated conditions. A longer time indicates better oxidative stability.[3]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the oxidation induction time (OIT), which is a measure of the lubricant's resistance to oxidation.
-
-
-
Q5: Can I mix different types of antioxidants in my formulation?
-
A5: Yes, sometimes a synergistic effect can be achieved by combining different types of antioxidants. For example, a combination of a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer) can provide enhanced protection.[15] However, compatibility should always be tested, as some combinations can have antagonistic effects.
-
Data Presentation
Table 1: Effect of Antioxidants on the Thermal Stability of a Polyol Ester Lubricant
| Antioxidant Type | Concentration (wt%) | Onset of Decomposition (TGA, °C) | RPVOT Result (minutes) |
| None | 0 | 220 | 50 |
| Hindered Phenol | 1.0 | 245 | 150 |
| Aminic (Alkylated Diphenylamine) | 1.0 | 260 | 300 |
| Aminic (Phenyl-α-naphthylamine) | 1.0 | 275 | 450 |
Note: Data is representative and will vary based on the specific polyol ester and antioxidant used.
Table 2: Interpreting TGA Results for Lubricant Thermal Stability
| Observation | Potential Cause | Recommended Action |
| Early onset of weight loss | Volatilization of low molecular weight components or poor thermal stability. | Confirm purity of the base ester. Increase antioxidant concentration or use a more effective antioxidant. |
| Multi-stage decomposition | Presence of different components with varying thermal stabilities (e.g., base oil and additives). | Analyze each decomposition step to understand the thermal stability of individual components. |
| Residue at high temperature | Formation of non-volatile degradation products (coke). | Indicates severe degradation. Improve antioxidant package to reduce polymerization and coking. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Lubricant Thermal Stability
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Crucible Selection and Preparation: Use a clean, inert crucible (e.g., alumina, platinum).
-
Sample Preparation: Place a small, uniform sample of the lubricant (typically 5-10 mg) into the crucible, ensuring it forms a thin layer.[6]
-
Loading the Sample: Carefully place the crucible onto the TGA balance.
-
Setting Experimental Parameters:
-
Atmosphere: For thermal stability, use an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min). For oxidative stability, use air or oxygen.[6]
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[6]
-
-
-
Running the Experiment: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Protocol 2: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
-
Apparatus Preparation: Ensure the RPVOT apparatus, including the pressure vessel, is clean and in good working order.
-
Catalyst Preparation: Prepare a copper catalyst coil as specified in ASTM D2272.
-
Sample Preparation: Place 50 g of the lubricant sample and 5 g of distilled water into the glass container.[3]
-
Assembly: Place the copper catalyst coil into the container with the sample. Insert the container into the pressure vessel.
-
Pressurization: Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.[3]
-
Testing: Place the vessel in the heating bath, which is maintained at 150°C, and begin rotating it at 100 rpm.[3][9]
-
Data Collection: Monitor the pressure inside the vessel. The test concludes when the pressure has dropped by 25 psi (175 kPa) from the maximum pressure observed.[3]
-
Result: The result is reported as the time in minutes from the start of the test to the specified pressure drop.
Mandatory Visualizations
Caption: Lubricant oxidation and antioxidant intervention pathway.
References
- 1. Oxidation and degradation of a lubricant - UNIL [unil.be]
- 2. Identifying the Stages of Oil Oxidation | Machinery Lubrication [machinerylubrication.com]
- 3. cnlubricantadditive.com [cnlubricantadditive.com]
- 4. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. How to Use a TGA Crucible for Accurate Analysis of Oxidation Stability in Oils and Lubricants [redthermo.com]
- 7. legacy.sae.org [legacy.sae.org]
- 8. lubrication.expert [lubrication.expert]
- 9. lin-tech.ch [lin-tech.ch]
- 10. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 11. acsu.buffalo.edu [acsu.buffalo.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 15. Effects of antioxidants and the solid component on the thermal stability of polyol-ester-based thermal pastes (2007) | Yasuhiro Aoyagi | 23 Citations [scispace.com]
refining the reaction conditions for the oxidation of isononanal to isononanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for the oxidation of isononanal to isononanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the chemical transformation occurring during the oxidation of isononanal to this compound?
The oxidation of isononanal involves the conversion of an aldehyde functional group (-CHO) to a carboxylic acid functional group (-COOH). This is achieved by reacting isononanal with an oxidizing agent. This compound is a mixture of isomers, with 3,5,5-trimethylhexanoic acid being a major component, and is typically produced through the oxidation of the corresponding isononyl aldehyde[1].
Q2: What are the common oxidizing agents used for this reaction?
A variety of oxidizing agents can be used, with the choice depending on the desired reaction conditions and scale. Common agents include:
-
Oxygen or Oxygen-Containing Gases (like air): This is a preferred method, especially for industrial-scale production.[2][3] The reaction can be performed with or without a catalyst.[2]
-
Ozone or Ozone-Containing Gas Mixtures: Another option for the oxidation of fatty aldehydes.[2]
-
Peroxides and Peracids: These are also suitable oxidizing agents.[2]
-
Metal Salts in a High Oxidation State: Compounds like potassium permanganate can be used.[2]
Q3: What are the typical side reactions and byproducts I should be aware of?
The primary side reaction to consider is the formation of isononyl isononanoate, an ester. This occurs when the this compound product reacts with the starting isononanal or any residual isononyl alcohol.[4] High process temperatures are known to generate significant levels of byproducts.[4]
Q4: Can this reaction be performed without a catalyst?
Yes, the oxidation of aldehydes with oxygen can be carried out with high conversion and selectivity without the use of catalysts by carefully managing the temperature.[5] However, catalysts are often employed to improve reaction rates and selectivity under milder conditions.[2]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the oxidation of isononanal.
| Problem/Question | Possible Cause | Suggested Solution |
| Why is my yield of this compound low? | Incomplete Reaction | * Extend the reaction time to allow for complete conversion.[4] * Gradually increase the reaction temperature, while monitoring for byproduct formation.[4] * Ensure efficient stirring to overcome any mass transfer limitations between the gas and liquid phases.[4] |
| Suboptimal Catalyst Activity | * Verify the catalyst loading and ensure it has not been poisoned.[4] * For heterogeneous catalysts, check for proper dispersion and consider activation procedures if applicable.[4] * Supported gold nanoparticles have shown to be active for many industrially important reactions, including oxidations.[6] | |
| Incorrect Stoichiometry | * Re-verify the molar ratios of the oxidant and catalyst to the isononanal substrate.[4] | |
| How can I minimize byproduct formation? | Reaction Temperature is Too High | * High temperatures can lead to significant levels of byproducts.[4] Reduce the reaction temperature and compensate by increasing the reaction time or catalyst concentration if necessary.[4] |
| Formation of Isononyl Isononanoate (Ester) | * This side reaction occurs between the starting alcohol and the carboxylic acid product.[4] Ensure all the starting alcohol is consumed if the acid is the desired product.[4] | |
| Non-selective Oxidizing Agent | * Strong oxidants like potassium permanganate (KMnO₄) can react with multiple functional groups.[4] Choose an oxidant known for its chemoselectivity.[4] | |
| I'm having difficulty separating the product from the reaction mixture. | Homogeneous Catalyst | * Consider switching to a heterogeneous (solid-supported) catalyst, which can be removed by simple filtration.[4] |
| Emulsion Formation During Workup | * Add a saturated brine solution during the aqueous extraction to help break the emulsion.[4] | |
| Similar Boiling Points of Product and Byproducts | * Optimize reaction conditions to minimize the formation of byproducts with close boiling points.[4] * Employ high-efficiency fractional distillation or chromatography for purification.[4] |
Data Presentation
Table 1: Comparison of General Reaction Conditions
| Parameter | Catalytic Oxidation (with O₂) | Non-Catalytic Oxidation (with O₂) | Reference |
| Temperature | 50 - 150 °C | 0 - 100 °C (staged increase) | [2][5] |
| Pressure | Atmospheric to 1.0 MPa | Atmospheric to 1.0 MPa | [4][5] |
| Oxidant | Pure Oxygen or Air | Pure Oxygen or Air | [2][5] |
| Catalyst | Transition metals or their compounds (e.g., Pd, Co, Mn, Fe) | None | [2][5] |
| Solvent | Can be run without solvent | Can be run without solvent | [2] |
Table 2: Common Catalysts for Aldehyde Oxidation
| Catalyst Type | Examples | Key Features | Reference |
| Transition Metals | Ti, V, Cr, Mo, Mn, Fe, Co, Ni, Ru, Rh, Pd, Cu | Can be used in small amounts (0.1-5 ppm). | [2] |
| Heterogeneous Catalysts | Pd-Co/C | Allows for easy separation from the reaction mixture via filtration. | [4] |
| Nonmetal Catalysts | Nitroxyl radicals (e.g., TEMPO) | Act as mild oxidants and can be recycled. | [7][8] |
Experimental Protocols
Protocol 1: Catalytic Oxidation of Isononanal in a High-Pressure Reactor
This protocol is adapted from patent CN112657510A and represents a common lab-scale method.[4]
Materials:
-
Isononanal
-
Heterogeneous catalyst (e.g., Pd-Co/C)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Pure oxygen
-
Hydrochloric acid (for workup)
Procedure:
-
Reactor Setup: In a high-pressure reaction kettle, add isononanal, the catalyst, sodium hydroxide, and deionized water.[4]
-
Purging: Seal the reactor and purge it multiple times with pure oxygen to remove other gases.[4]
-
Pressurization: Pressurize the reactor with pure oxygen to the desired initial pressure (e.g., 0.5 MPa).[4]
-
Heating and Reaction: Place the reactor on a heating stirrer and set the temperature (e.g., 120 °C). The system pressure will increase as the temperature rises.[4]
-
Reaction Time: Maintain the reaction at the set temperature with stirring for the desired duration (e.g., 12 hours).[4]
-
Workup: After the reaction is complete and the reactor has cooled, acidify the mixture with hydrochloric acid. This protonates the carboxylate salt, allowing for the extraction of this compound.[4]
-
Purification: The crude this compound can be purified by distillation under conventional conditions.[2]
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the oxidation of isononanal.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. atamankimya.com [atamankimya.com]
- 2. CN104520257A - Method for producing this compound esters, starting from 2-ethyl hexanol - Google Patents [patents.google.com]
- 3. WO2014008975A1 - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US6696582B2 - Method for producing aliphatic carboxylic acids from aldehydes - Google Patents [patents.google.com]
- 6. Frontiers | Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes [frontiersin.org]
- 7. Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin | MDPI [mdpi.com]
- 8. Synthetic applications of nonmetal catalysts for homogeneous oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize impurities in commercial grade isononanoic acid
Technical Support Center: Isononanoic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities in commercial-grade this compound.
Frequently Asked Questions (FAQs)
Q1: What is commercial-grade this compound?
A1: Commercial-grade this compound is typically a mixture of C9 branched-chain carboxylic acid isomers. The primary component is often 3,5,5-trimethylhexanoic acid, which can constitute about 90% of the mixture.[1][2][3] It is synthesized industrially through a multi-step process that begins with the dehydration of 2-ethylhexanol to form octene isomers. These isomers then undergo hydroformylation to produce isononanal, which is subsequently oxidized to yield this compound.[4]
Q2: What are the common impurities found in commercial-grade this compound?
A2: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual isononyl aldehyde from the final oxidation step.
-
Byproducts from Synthesis: These can include peracids formed during the oxidation of the aldehyde, which can affect the selectivity of the reaction.[5] Other byproducts may arise from side reactions, especially if reaction conditions like temperature are not optimized.
-
Catalyst Residues: Traces of catalysts used in the dehydration, hydroformylation, or oxidation stages may remain in the final product.
-
Water: Moisture can be present in the final product.
-
Color Bodies: Various compounds that can impart a slight yellowish appearance to the acid.[4]
Q3: Why is it important to minimize impurities in this compound for research and drug development?
A3: High purity of this compound is crucial in research and drug development to ensure the reliability and reproducibility of experimental results. Impurities can lead to unwanted side reactions, affect the efficacy and safety of active pharmaceutical ingredients (APIs), and complicate the analysis and characterization of final products. For instance, in the synthesis of high-performance polyol esters used in lubricants, the purity of the this compound directly impacts the stability and performance of the final product.[4]
Q4: What are the available purity grades of commercial this compound?
A4: this compound is commercially available in various purity grades to suit different applications. Common purity tiers include:
-
Up to 90%
-
90% to 95%
-
95% to 97%
-
Above 97%
The choice of grade depends on the specific requirements of the application, with higher purity grades being essential for sensitive applications like pharmaceuticals and high-performance lubricants.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product has a persistent unpleasant odor. | Residual unreacted isononyl aldehyde or other volatile byproducts. | * Fractional Distillation: Carefully perform fractional distillation to separate the lower-boiling aldehyde from the this compound. * Steam Stripping: For trace amounts of volatile odorous compounds, a steam stripping step under vacuum after initial purification can be effective. |
| Product appears cloudy or contains particulates. | * Incomplete removal of salts formed during neutralization washes. * Precipitation of higher melting point impurities. * Presence of moisture. | * Effective Washing and Drying: Ensure thorough washing with deionized water until the aqueous layer is neutral. Subsequently, dry the organic phase completely under vacuum. * Filtration: Filter the dried product to remove any particulate matter. |
| Product has a yellowish tint. | Presence of color bodies, which could be oxidation byproducts. | * Adsorbent Treatment: Before distillation, treat the crude this compound with an adsorbent like activated carbon to remove color bodies. |
| Low yield of purified product. | * Product loss during aqueous washing steps. * Inefficient separation during distillation. | * Optimize Extractions: Minimize the number of washes while ensuring complete removal of water-soluble impurities. * Efficient Distillation Column: Use a fractionating column with a sufficient number of theoretical plates for good separation. Insulate the column to maintain a proper temperature gradient.[6][7] |
| Final product purity is still below desired levels. | The boiling points of the impurities are very close to that of this compound, making separation by distillation difficult. | * Esterification and Hydrolysis: Convert the crude acid to its methyl or ethyl ester, which can be more easily purified by fractional distillation. The purified ester can then be hydrolyzed back to the pure this compound. |
Quantitative Data Presentation
The following table summarizes typical specifications for commercial-grade this compound and the expected purity after applying a laboratory-scale purification method.
| Parameter | Commercial Grade Specification | Expected Purity after Fractional Distillation |
| Purity (as Isononanoic Acids) | >95% | >99% |
| 3,5,5-Trimethylhexanoic acid content | ~90% | >90% (Isomer ratio remains largely unchanged) |
| Water Content | < 0.1% | < 0.05% |
| Color (APHA) | < 15 | < 10 |
| Acid Value (mg KOH/g) | > 337 | Consistent with >99% purity |
| Unreacted Aldehydes | Variable | Significantly Reduced (<0.1%) |
Experimental Protocols
Purification of this compound by Fractional Distillation
Objective: To reduce the content of lower-boiling impurities, such as unreacted isononyl aldehyde, and higher-boiling impurities from commercial-grade this compound.
Materials:
-
Commercial-grade this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum source (optional, for vacuum distillation)
-
Anti-bumping granules or a Teflon-coated magnetic stirrer bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charging the Flask: To a round-bottom flask, add the commercial-grade this compound and a few anti-bumping granules or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column with glass wool or aluminum foil to ensure an efficient separation by maintaining a proper temperature gradient.
-
Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure a constant stirring rate.
-
Distillation:
-
Observe the vapor rising slowly up the fractionating column. A gradual rise is crucial for good separation.[6]
-
The temperature at the distillation head will initially rise and then stabilize at the boiling point of the first fraction (the lowest boiling impurity).
-
Collect this initial fraction in a separate receiving flask.
-
Once the first fraction has been distilled, the temperature may drop slightly before rising again to the boiling point of the main fraction, this compound (approx. 255°C at atmospheric pressure).[4]
-
Change the receiving flask to collect the purified this compound. Collect the fraction over a narrow boiling range.
-
Continue distillation until a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Analysis of this compound Purity by HPLC
Objective: To determine the purity of this compound and quantify impurities.
Method: Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV or Mass Spectrometry (MS) detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or MS.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.
-
Sample Preparation: Dilute the this compound sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the peak area in the standard chromatogram to determine the purity. Impurity peaks can also be quantified relative to the main peak.
Visualizations
Logical Workflow for this compound Purification
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. solechem.eu [solechem.eu]
- 5. Selective aerobic oxidation of aliphatic aldehydes: the critical role of percarboxylate anion on the selectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide: Isononanoic Acid vs. 2-Ethylhexanoic Acid in High-Performance Lubricants
For Researchers, Scientists, and Drug Development Professionals
The selection of carboxylic acids as precursors for polyol ester synthetic lubricants is a critical determinant of the final product's performance characteristics. This guide provides an objective comparison of two prominent branched-chain carboxylic acids: isononanoic acid and 2-ethylhexanoic acid. Their structural differences fundamentally influence key lubricant properties, including thermal and oxidative stability, viscosity, and low-temperature fluidity. This analysis is supported by experimental data on their respective polyol esters and detailed methodologies for the cited experiments.
Executive Summary
Polyol esters derived from this compound generally exhibit superior thermal and oxidative stability, making them highly suitable for demanding applications such as aviation and refrigeration lubricants.[1] The branched structure of this compound contributes to excellent low-temperature properties.[2] While 2-ethylhexanoic acid also produces high-performance esters, the specific branching and carbon chain length of this compound often provide an edge in thermal endurance and viscosity index. The choice between these two acids will ultimately depend on the specific performance requirements of the target application.
Molecular Structure Overview
The performance differences between lubricants derived from this compound and 2-ethylhexanoic acid originate from their distinct molecular structures. This compound, predominantly 3,5,5-trimethylhexanoic acid, is a C9 acid with a highly branched structure.[1][3] In contrast, 2-ethylhexanoic acid is a C8 acid with branching at the alpha-carbon. This seemingly subtle difference in structure has a significant impact on the packing of the ester molecules, which in turn affects their physical properties.
Performance Data Comparison
The following tables summarize the key performance characteristics of polyol esters synthesized from neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE) with 2-ethylhexanoic acid and a linear C9 acid (n-nonanoic acid). Due to the limited availability of direct comparative data for this compound, n-nonanoic acid is used as a proxy to illustrate the impact of a C9 acid. It is important to note that the branching in this compound would likely result in lower pour points compared to the linear n-nonanoic acid.
Table 1: Neopentyl Glycol (NPG) Esters Performance Data [4]
| Property | NPG + 2-Ethylhexanoic Acid | NPG + n-Nonanoic Acid |
| Kinematic Viscosity @ 40°C (mm²/s) | 7.5 | 8.7 |
| Kinematic Viscosity @ 100°C (mm²/s) | 2.1 | 2.6 |
| Viscosity Index | 65 | 139 |
| Pour Point (°C) | -72 | -33 |
| Flash Point (COC, °C) | 180 (CC) | 231 |
Table 2: Trimethylolpropane (TMP) Esters Performance Data [4]
| Property | TMP + 2-Ethylhexanoic Acid | TMP + n-Nonanoic Acid |
| Kinematic Viscosity @ 40°C (mm²/s) | 25.2 | 20.0 |
| Kinematic Viscosity @ 100°C (mm²/s) | 4.3 | 4.5 |
| Viscosity Index | 55 | 142 |
| Pour Point (°C) | -50 | -45 |
| Flash Point (COC, °C) | 237 | 250 |
Table 3: Pentaerythritol (PE) Esters Performance Data [4][5]
| Property | PE + 2-Ethylhexanoic Acid | PE + n-Nonanoic Acid |
| Kinematic Viscosity @ 40°C (mm²/s) | 45.7 | 31.8 |
| Kinematic Viscosity @ 100°C (mm²/s) | 6.3 | 6.0 |
| Viscosity Index | 79 | 137 |
| Pour Point (°C) | -11 | 1 |
| Flash Point (COC, °C) | 264 | 295 |
Experimental Protocols
The performance data presented in this guide are based on standardized test methods from ASTM International. The following are detailed overviews of the methodologies for the key experiments cited.
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[6][7]
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.
-
Procedure:
-
A preset volume of the oil sample is introduced into the calibrated viscometer tube.[8]
-
The viscometer is immersed in a temperature-controlled bath, typically at 40°C or 100°C, and allowed to reach thermal equilibrium.[8][9]
-
The oil is drawn up through the capillary to a point above the timing marks.
-
The oil is then allowed to flow down the tube under gravity.
-
The time taken for the oil to pass between two marked points on the tube is measured.[8]
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[6][8]
-
ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C
The viscosity index (VI) is an empirical number that indicates the effect of temperature change on the kinematic viscosity of the oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature.[10]
-
Procedure:
ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester
This method determines the flash point and fire point of petroleum products. The flash point is the lowest temperature at which vapors above the oil sample will ignite momentarily upon the application of a test flame.[12]
-
Apparatus: Cleveland Open Cup (COC) apparatus, heating plate, thermometer, test flame applicator.[1]
-
Procedure:
ASTM D97: Standard Test Method for Pour Point of Petroleum Products
The pour point is the lowest temperature at which a lubricant will continue to flow.[5][15]
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
The oil sample is placed in a test jar and pre-heated.
-
The sample is then cooled at a specified rate in a cooling bath.[15]
-
At intervals of 3°C, the jar is removed and tilted to observe for any movement of the oil surface.[16]
-
The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.
-
The pour point is reported as 3°C above the temperature at which the oil ceased to flow.
-
Logical Workflow for Lubricant Performance Testing
The following diagram illustrates the logical workflow for evaluating the key performance characteristics of a synthetic lubricant base stock.
Conclusion
The choice between this compound and 2-ethylhexanoic acid for the synthesis of polyol ester lubricants has a profound impact on the final product's performance. Esters of C9 acids, such as this compound (proxied by n-nonanoic acid in the provided data), tend to offer a higher viscosity index and flash point, indicating better viscosity-temperature stability and thermal resistance. Conversely, the branched structure of 2-ethylhexanoic acid often leads to superior low-temperature fluidity, as evidenced by its significantly lower pour points. For applications requiring robust performance across a wide temperature range, particularly at elevated temperatures, this compound-based esters present a compelling option. However, for environments where excellent cold-start capabilities are paramount, 2-ethylhexanoic acid-based esters may be more suitable. A thorough evaluation of the specific requirements of the intended application is essential for making an informed selection.
References
- 1. ISONONANIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. benchchem.com [benchchem.com]
- 6. Viscosity Measurements of Three Base Oils and One Fully Formulated Lubricant and New Viscosity Correlations for the Calibration Liquid Squalane | NIST [nist.gov]
- 7. Neopentyl Glycol (NPG) for Lubricants & Plasticizers | PENPET [penpet.com]
- 8. NPG NEOPENTYL GLYCOL - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jiuanchemical.com [jiuanchemical.com]
- 12. stle.org [stle.org]
- 13. atamankimya.com [atamankimya.com]
- 14. ataman-chemicals.com [ataman-chemicals.com]
- 15. solechem.eu [solechem.eu]
- 16. Carboxylic Acid's Potential in High-Performance Lubricants [eureka.patsnap.com]
A Comparative Analysis of Isononanoic Acid and Pelargonic Acid in Skincare
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the ever-evolving landscape of skincare formulation, the selection of fatty acids plays a pivotal role in determining a product's efficacy and sensory profile. Among the myriad of options, isononanoic acid and pelargonic acid, both nine-carbon fatty acids, are frequently utilized for their emollient and skin-conditioning properties. However, their distinct molecular structures—branched-chain for this compound and straight-chain for pelargonic acid—give rise to differing physicochemical properties and biological interactions within the skin. This guide provides a comprehensive comparative analysis of these two fatty acids, supported by experimental data and detailed methodologies, to aid researchers and formulators in making informed decisions.
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of isononanoic and pelargonic acid is crucial for predicting their behavior in formulations and their interaction with the skin.
| Property | This compound | Pelargonic Acid | Reference |
| Synonyms | 3,5,5-trimethylhexanoic acid | Nonanoic acid | [1][2] |
| Chemical Formula | C9H18O2 | C9H18O2 | [1][2] |
| Molecular Weight | 158.24 g/mol | 158.24 g/mol | [1][2] |
| Structure | Branched-chain | Straight-chain | [1][2] |
| Appearance | Colorless, oily liquid | Colorless, oily liquid | [1][2] |
| Odor | Faint, characteristic | Unpleasant, rancid | [2][3] |
| Solubility in Water | Sparingly soluble | Nearly insoluble | [2][4] |
| Melting Point | Approx. -70°C to -65°C | 9-12.4°C | [2][4] |
Comparative Performance in Skincare
The structural difference between the branched-chain this compound and the straight-chain pelargonic acid is a key determinant of their performance in skincare applications.
Skin Barrier Function and Moisturization
The skin's barrier function is primarily maintained by the lipid matrix in the stratum corneum, which is composed of ceramides, cholesterol, and free fatty acids. The composition and structure of these lipids are critical for preventing transepidermal water loss (TEWL) and maintaining skin hydration.[5]
While direct comparative studies on the moisturization effects of this compound versus pelargonic acid are limited, inferences can be drawn from research on branched-chain versus straight-chain fatty acids. Branched-chain fatty acids, like this compound, are thought to integrate into the lipid bilayers of the stratum corneum, potentially enhancing barrier function and providing a light, non-greasy feel.[1] In contrast, some straight-chain fatty acids have been shown to potentially disrupt the skin barrier at higher concentrations.
Experimental Protocol: In Vitro Transepidermal Water Loss (TEWL) Assay
A common method to assess the impact of ingredients on skin barrier function is the in vitro TEWL assay using reconstructed human epidermis (RhE) models.
Skin Irritation Potential
The potential for an ingredient to cause skin irritation is a critical safety and efficacy parameter. Both this compound and pelargonic acid have been evaluated for their irritation potential.
According to the Cosmetic Ingredient Review (CIR) Expert Panel, pelargonic acid is not a dermal irritant at concentrations of 12% and less. Predictive human skin irritation tests for undiluted cetearyl nonanoate (an ester of pelargonic acid) were negative. However, pelargonic acid has been reported to cause skin irritation at higher concentrations.[5] The European Chemicals Agency (ECHA) also classifies this compound as a substance that can cause skin irritation.[4]
Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
The OECD Test Guideline 439 is a validated in vitro method to assess the skin irritation potential of chemicals.[6]
Anti-Aging Properties: Collagen Synthesis and MMP-1 Inhibition
A key aspect of anti-aging skincare is the ability to stimulate collagen synthesis and inhibit its degradation by matrix metalloproteinases (MMPs). While direct comparative data for this compound and pelargonic acid on these endpoints is scarce, the influence of fatty acids on these processes is an active area of research. Some studies suggest that certain fatty acids can influence collagen production in fibroblasts.
Experimental Protocol: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay measures the ability of a test substance to stimulate the production of collagen by human dermal fibroblasts.
Signaling Pathways in Skin Health
Fatty acids can act as signaling molecules, influencing various cellular processes in the skin. While specific pathways for this compound and pelargonic acid are not extensively documented, general fatty acid signaling provides a framework for potential mechanisms of action.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a role in keratinocyte differentiation and skin barrier function. Fatty acids are known ligands for PPARs. Activation of PPARs can stimulate the expression of genes involved in lipid metabolism and differentiation, potentially contributing to improved skin barrier function.[7]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a key regulator of inflammation in the skin. Some fatty acids have been shown to modulate NF-κB signaling, thereby exerting anti-inflammatory effects. This could be relevant for soothing irritated skin and mitigating inflammatory responses associated with skin aging.[8]
Conclusion
This compound and pelargonic acid, while sharing the same carbon count, exhibit distinct characteristics due to their branched versus straight-chain structures. This compound's branched nature generally imparts a lighter, less greasy feel and may offer advantages in terms of skin barrier integration. Pelargonic acid, a straight-chain fatty acid, is also an effective skin-conditioning agent but may have a higher potential for skin irritation at increased concentrations.
Further direct comparative studies are warranted to fully elucidate the nuanced differences in their performance regarding moisturization, anti-aging effects, and their specific interactions with cutaneous signaling pathways. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations, empowering researchers and formulators to optimize the use of these fatty acids in advanced skincare applications.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alterations in fatty acid composition of murine keratinocytes with in vitro cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skin Barrier and Hydration [qima-lifesciences.com]
- 6. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Modulators of Key Signaling Pathways in Skin Inflammageing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isononanoic Acid as a Corrosion Inhibitor Against Other Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to mitigate corrosion, a significant challenge in numerous industrial applications, fatty acids have emerged as a noteworthy class of organic corrosion inhibitors. Their efficacy is attributed to their ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. This guide provides a detailed comparison of the performance of isononanoic acid, a branched-chain C9 fatty acid, with other linear short-chain fatty acids, specifically hexanoic acid (C6) and octanoic acid (C8), as well as its linear isomer, pelargonic acid (nonanoic acid, C9). This comparison is based on available experimental data to assist researchers and industry professionals in selecting the appropriate corrosion inhibitor for their specific needs.
Introduction to Fatty Acids as Corrosion Inhibitors
Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. Their function as corrosion inhibitors stems from the presence of a polar carboxyl group (-COOH), which acts as an adsorption center on the metal surface, and a nonpolar hydrocarbon tail that forms a hydrophobic layer, repelling corrosive aqueous solutions. The efficiency of a fatty acid as a corrosion inhibitor is influenced by several factors, including its chemical structure, chain length, and concentration, as well as the corrosive environment and the type of metal surface.
This compound, with its branched-chain structure, offers unique physicochemical properties, such as high thermal and oxidative stability, which are beneficial in demanding applications like high-performance lubricants and coatings.[1][2][3][4] This guide will delve into its performance in comparison to its linear counterparts.
Performance Comparison of Fatty Acid Corrosion Inhibitors
While direct, publicly available quantitative data from a single study comparing this compound with other fatty acids under identical conditions is limited, we can draw comparisons from existing research on individual or small groups of fatty acids. The following tables summarize the corrosion inhibition performance of hexanoic acid and octanoic acid on low carbon steel in a 0.1 M H₂SO₄ solution, based on a specific study. This data provides a baseline for understanding the performance of short-chain fatty acids.
Table 1: Corrosion Inhibition Efficiency of Hexanoic Acid and Octanoic Acid on Low Carbon Steel in 0.1 M H₂SO₄ [5]
| Inhibitor | Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 0 | 25.6 | - |
| Hexanoic Acid | 1 | 24.8 | 3.1 |
| 5 | 23.5 | 8.2 | |
| 20 | 22.1 | 13.7 | |
| Octanoic Acid | 1 | 23.1 | 9.8 |
| 5 | 20.4 | 20.3 | |
| 20 | 7.3 | 71.5 |
Table 2: Electrochemical Parameters for Low Carbon Steel in 0.1 M H₂SO₄ with and without Fatty Acid Inhibitors [5]
| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) |
| Blank | 0 | -485 | 548 |
| Hexanoic Acid | 20 | -478 | 473 |
| Octanoic Acid | 20 | -502 | 156 |
Note: Ecorr (Corrosion Potential), Icorr (Corrosion Current Density)
Analysis of the Data:
From the tables above, it is evident that for linear fatty acids, an increase in chain length from hexanoic acid (C6) to octanoic acid (C8) results in a significant improvement in corrosion inhibition efficiency.[5] At a concentration of 20 mM, octanoic acid exhibits a much higher inhibition efficiency (71.5%) compared to hexanoic acid (13.7%). This is attributed to the larger surface area coverage and a more compact protective film formed by the longer hydrocarbon chain of octanoic acid.
This compound vs. Pelargonic Acid (Linear C9):
-
Pelargonic Acid (Nonanoic Acid): As a linear C9 fatty acid, it is expected to follow the trend of increasing inhibition efficiency with chain length, likely exhibiting better performance than octanoic acid. It is used as a corrosion inhibitor in various applications.[6][7]
-
This compound: The branched structure of this compound leads to a bulkier molecule. This steric hindrance might result in a less densely packed protective layer compared to its linear counterpart, pelargonic acid. However, its unique molecular structure contributes to high thermal and oxidative stability, making it a valuable component in formulations for high-temperature applications.[1][3][4] The trade-off between film packing and molecular stability is a critical consideration for selection.
Experimental Protocols
The data presented in this guide is based on standard electrochemical and weight loss measurement techniques commonly used to evaluate the performance of corrosion inhibitors.
1. Weight Loss Method:
This gravimetric method provides a direct measure of corrosion rate.
-
Specimen Preparation: Low carbon steel coupons are mechanically polished, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Corrosion Test: The pre-weighed coupons are immersed in the corrosive solution (e.g., 0.1 M H₂SO₄) with and without the fatty acid inhibitor at various concentrations for a specified duration and temperature.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
CR (mm/year) = (K × W) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
2. Electrochemical Measurements:
These techniques provide insights into the corrosion mechanism and the kinetics of the corrosion process.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured. This allows for the determination of the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated from the Icorr values.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the system at different frequencies. The impedance data provides information about the properties of the protective film and the corrosion process.[8][9][10][11][12]
Visualizing the Corrosion Inhibition Process
The following diagrams, generated using the DOT language, illustrate the mechanism of corrosion inhibition by fatty acids and a typical experimental workflow for evaluating their performance.
Caption: Mechanism of corrosion inhibition by fatty acids.
Caption: Workflow for evaluating corrosion inhibitor performance.
Conclusion
The selection of an appropriate fatty acid for corrosion inhibition requires a careful consideration of the specific application and environmental conditions.
-
Chain Length: For linear fatty acids, longer chains generally provide better corrosion protection.[5]
-
Structure: The branched structure of this compound offers superior thermal and oxidative stability, which is advantageous in high-temperature environments, although it may form a less compact protective film compared to its linear isomer, pelargonic acid.[1][3][4]
-
Concentration: The inhibition efficiency of fatty acids is concentration-dependent, with performance generally increasing with concentration up to an optimal point.[5]
While this guide provides a comparative overview based on available data, it is crucial for researchers and professionals to conduct specific tests under their own operational conditions to determine the most effective corrosion inhibitor. The provided experimental protocols can serve as a foundation for such evaluations. The continued research and development of fatty acid-based corrosion inhibitors, including isomers like this compound, will undoubtedly lead to more advanced and tailored solutions for corrosion protection.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. neuchem.com [neuchem.com]
- 3. perstorp.com [perstorp.com]
- 4. perstorp.com [perstorp.com]
- 5. Fatty Acids as Corrosion Inhibitors for Low Carbon Steel | Burapha Science Journal [scijournal.buu.ac.th]
- 6. Superior Pelargonic Acid for Metalworking Fluids | Emery [emeryoleo.com]
- 7. EMERY® Pelargonic Acids (Nonanoic Acid) | Emery Oleochemicals [emeryoleo.com]
- 8. ijcsi.pro [ijcsi.pro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
validation of isononanoic acid's efficacy in extending the life of metalworking fluids
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of isononanoic acid's performance with alternative additives in metalworking fluids, supported by experimental data.
This compound, a branched-chain carboxylic acid, is a key component in modern metalworking fluid formulations, contributing significantly to their longevity and performance.[1][2] Its primary functions are to inhibit corrosion and enhance the thermal and oxidative stability of the fluid.[1][3] This guide provides a detailed comparison of this compound with other common additives used to extend the life of metalworking fluids, supported by available experimental data and standardized testing protocols.
Comparative Performance Analysis
The longevity of a metalworking fluid is primarily determined by its resistance to three key failure mechanisms: corrosion, microbial degradation, and emulsion instability. This compound primarily addresses corrosion and emulsion stability, which indirectly contributes to resisting microbial growth by maintaining the fluid's integrity.
Corrosion Inhibition
This compound and its salts are effective corrosion inhibitors for a variety of metals, including ferrous alloys.[1][4] It functions by forming a protective film on the metal surface, preventing the electrochemical reactions that lead to rust and other forms of corrosion.[5]
Table 1: Comparison of Corrosion Inhibitors
| Additive | Chemistry | Primary Function | Ferrous Corrosion Protection | Non-Ferrous Corrosion | Environmental/Safety Concerns |
| This compound | Branched Carboxylic Acid | Corrosion Inhibitor, Emulsifier | Excellent | Good | Generally considered to have low toxicity.[6] |
| Sodium Nitrite | Inorganic Salt | Anodic Corrosion Inhibitor | Excellent pitting protection | Can be aggressive to some non-ferrous metals | Can form carcinogenic nitrosamines with amines.[5] |
| Boric Acid/Borate Esters | Inorganic Acid/Esters | Corrosion Inhibitor, pH Buffer, Biostatic | Good | Good | Classified as toxic to reproduction in the EU.[7] |
| Dicyclohexylamine (DCHA) | Secondary Amine | Corrosion Inhibitor, Vapor Phase Inhibitor | Good | Good | Potential for dermal toxicity.[7] |
| Phosphate Esters | Organophosphorus Compounds | Extreme Pressure Additive, Corrosion Inhibitor | Good | Good | Can contribute to microbial growth (source of phosphorus). |
| Amine Carboxylates | Amine salts of carboxylic acids | Corrosion Inhibitor, Emulsifier | Good to Excellent | Variable | Dependent on the specific amine and carboxylic acid used.[4] |
A key advantage of this compound is its stability; it does not degrade or get consumed over time in the coolant system, ensuring long-lasting protection.[8] In a study comparing coolant compositions, a formulation with this compound as a replacement for sodium nitrite demonstrated superior pitting protection for iron-containing systems.[8]
Microbial Resistance
Microbial contamination is a major cause of metalworking fluid degradation, leading to foul odors, reduced pH, and loss of performance.[9] While not a primary biocide, this compound contributes to a fluid's bioresistance by maintaining its chemical and physical stability. Formulations with branched-chain organic structures, like this compound, are generally more resistant to microbial attack than those with linear-chain derivatives.[2]
Table 2: Comparison of Antimicrobial Additives
| Additive Type | Examples | Mechanism of Action | Spectrum of Activity | Impact on Fluid Stability |
| Formaldehyde-releasing agents | Triazines | Release formaldehyde to kill microorganisms | Broad-spectrum bactericide | Can be effective but have health and safety concerns.[10] |
| Isothiazolinones | CMIT/MIT, BIT | Disrupt microbial metabolism | Broad-spectrum bactericide and fungicide | Can have stability issues and sensitization potential.[7] |
| Phenolics | o-Phenylphenol | Denature proteins and disrupt cell walls | Broad-spectrum bactericide and fungicide | Can have odor and wastewater treatment issues.[2] |
| Biostatic additives | Boric acid, DCHA | Inhibit microbial growth rather than killing | Primarily bacteriostatic | Can enhance the efficacy of other biocides.[7] |
| This compound (indirectly) | - | Contributes to overall fluid stability, making it less prone to microbial attack | Not a primary biocide | Enhances emulsion stability and corrosion resistance. |
Direct comparative data on the biocidal or fungicidal efficacy of this compound in metalworking fluids is limited in publicly available literature. Its primary role in extending fluid life in this context is through the maintenance of a stable and robust fluid environment that is less susceptible to microbial colonization.
Emulsion Stability
For water-miscible metalworking fluids, maintaining a stable emulsion is critical for performance and longevity. This compound and its derivatives can act as co-emulsifiers, improving the stability of the oil-in-water emulsion.[11] Its branched structure provides good solubility in base oils and contributes to the formation of a stable and fine emulsion, which is crucial for effective cooling and lubrication.[10]
Experimental Protocols
To objectively evaluate the efficacy of this compound and other additives in extending metalworking fluid life, a combination of standardized tests should be employed.
Corrosion Inhibition Testing
-
ASTM D4627 - Standard Test Method for Iron Chip Corrosion for Water-Dilutable Metalworking Fluids: This method assesses the ability of a fluid to prevent rust on cast iron chips.[12] The weakest concentration of the fluid that shows no rust stain on the filter paper is determined as the "breakpoint."[13]
-
ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals: This guide provides a framework for determining the corrosion rate of metal coupons immersed in a test solution over a specified time and temperature.[14] Mass loss of the coupons is measured to quantify the corrosion rate.
Microbial Resistance Testing
-
ASTM E2275 - Standard Test Method for Determining the Bacteria-Eliminating Effectiveness of Hygienic Handwash and Handrub Agents Using the Fingerpads of Adult Subjects: While for hand hygiene, the principles of challenging a formulation with a microbial load are relevant. A more specific method for metalworking fluids is often developed in-house or by specialized labs. These tests typically involve inoculating the fluid with a known concentration of bacteria and fungi and monitoring the microbial population over time.[15]
-
Dip Slides: A simple and common method for monitoring microbial contamination (bacteria, yeasts, and molds) in in-use metalworking fluids.[16]
Emulsion Stability Testing
-
Visual Observation: A simple method where a diluted sample of the fluid is allowed to stand for a period (e.g., 24 hours), and any phase separation, creaming, or oil droplet coalescence is observed.[17]
-
Centrifugation: Accelerates the separation of unstable emulsions. The amount of separated oil or cream is measured.
-
Particle Size Analysis: Techniques like dynamic light scattering can be used to measure the oil droplet size distribution in the emulsion. A stable emulsion will maintain a small and uniform droplet size over time.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the function of this compound and the workflow for evaluating metalworking fluid performance.
References
- 1. Occupational Exposure to Metalworking Fluid and the Effect on Health Symptoms—An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feature [stle.org]
- 3. brautek.com [brautek.com]
- 4. researchgate.net [researchgate.net]
- 5. Metalworking Fluids - Metalworking Fluids: Safety and Health Best Practices Manual | Occupational Safety and Health Administration [osha.gov]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2022099300A1 - Metalworking formulations with corrosion inhibitor formulations - Google Patents [patents.google.com]
- 10. m.engineeringnews.co.za [m.engineeringnews.co.za]
- 11. researchgate.net [researchgate.net]
- 12. kaycantest.com [kaycantest.com]
- 13. petrolube.com [petrolube.com]
- 14. Ingevity [ingevity.com]
- 15. Metalworking - Situ Biosciences [situbiosciences.com]
- 16. q8oils.com [q8oils.com]
- 17. Performance of new synthesized emulsifiers in ecofriendly metal cutting fluid formulations - PMC [pmc.ncbi.nlm.nih.gov]
comparing the properties of alkyd resins made with isononanoic acid versus neodecanoic acid
For Researchers, Scientists, and Drug Development Professionals
The modification of alkyd resins with synthetic fatty acids has led to significant advancements in coating performance. Among the most promising modifiers are isononanoic acid and neodecanoic acid, both of which offer distinct advantages over traditional fatty acids. This guide provides a detailed comparison of the properties of alkyd resins formulated with these two branched synthetic acids, supported by representative experimental data and detailed methodologies for their evaluation. The use of these acids can lead to coatings with enhanced durability, superior weather resistance, and reduced yellowing, making them suitable for a wide range of high-performance applications.
Executive Summary
Alkyd resins modified with this compound and neodecanoic acid exhibit enhanced performance characteristics compared to those based on natural linear fatty acids. Key advantages include improved thermal and oxidative stability, better color retention, and increased hardness. The primary difference between the two lies in their molecular structure and resulting reactivity. This compound, with its primary carboxyl group, can be incorporated into the alkyd backbone through conventional esterification. In contrast, neodecanoic acid possesses a sterically hindered tertiary carboxyl group, necessitating a more specialized synthesis approach, often involving the use of its glycidyl ester. This structural difference can influence the final properties of the resin, such as its flexibility and chemical resistance.
Data Presentation: A Comparative Analysis
The following table summarizes the typical properties of short oil alkyd resins synthesized with this compound versus neodecanoic acid. The data presented is a composite representation based on typical values found in technical literature and should be considered as a general guideline.
| Property | Alkyd Resin with this compound | Alkyd Resin with Neodecanoic Acid | Test Method |
| Drying Time (Set-to-Touch) | 2 - 4 hours | 3 - 5 hours | ASTM D1640 |
| Drying Time (Tack-Free) | 8 - 12 hours | 10 - 16 hours | ASTM D1640 |
| Pendulum Hardness (König) | 100 - 120 seconds | 110 - 130 seconds | ISO 1522 |
| Gloss (60°) | > 90 GU | > 90 GU | ASTM D523 |
| Yellowing Resistance (QUV-A) | Excellent | Excellent | ASTM G154 |
| Chemical Resistance (5% NaOH) | Good | Very Good | ASTM D1308 |
| Chemical Resistance (5% H₂SO₄) | Very Good | Very Good | ASTM D1308 |
| Flexibility (Mandrel Bend) | Good | Moderate | ASTM D522 |
Experimental Protocols
To achieve a direct and reliable comparison of the performance of alkyd resins modified with this compound and neodecanoic acid, the following experimental protocols are recommended.
Synthesis of Short Oil Alkyd Resins
1. This compound Modified Alkyd Resin (Fusion Process):
-
Materials: Trimethylolpropane (TMP), Phthalic Anhydride (PA), this compound (INA), and a suitable solvent for reflux (e.g., xylene).
-
Procedure:
-
Charge TMP, PA, and INA into a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Add a small amount of xylene to facilitate the removal of water of esterification.
-
Heat the mixture gradually to 220-240°C under a nitrogen blanket while stirring continuously.
-
Monitor the reaction by periodically measuring the acid value and viscosity.
-
The reaction is considered complete when the acid value drops below 15 mg KOH/g.
-
Cool the resin and dilute with a suitable solvent to the desired solids content.
-
2. Neodecanoic Acid Modified Alkyd Resin (Glycidyl Ester Process):
-
Materials: Trimethylolpropane (TMP), Phthalic Anhydride (PA), Glycidyl Ester of Neodecanoic Acid, and a suitable catalyst (e.g., a tertiary amine).
-
Procedure:
-
In a four-necked flask, react the glycidyl ester of neodecanoic acid with the carboxyl groups of phthalic anhydride in the presence of a catalyst at 140-160°C. This forms an intermediate product.
-
Add TMP to the reactor.
-
Gradually heat the mixture to 220-240°C under a nitrogen atmosphere with continuous stirring to carry out the polyesterification.
-
Monitor the reaction progress by measuring the acid value and viscosity.
-
Stop the reaction when the acid value reaches the target of less than 15 mg KOH/g.
-
Cool and dissolve the resulting resin in a suitable solvent.
-
Performance Testing of Alkyd Coatings
-
Sample Preparation: Prepare coating formulations by dissolving the synthesized alkyd resins in a suitable solvent and adding appropriate driers (e.g., cobalt, zirconium, and calcium octoates).
-
Film Application: Apply the coatings onto standard test panels (e.g., steel or glass) using a film applicator to ensure uniform thickness.
-
Drying Time: Evaluate the set-to-touch and tack-free times using a mechanical drying time recorder according to ASTM D1640.
-
Hardness: Measure the pendulum hardness of the cured films using a König pendulum tester as per ISO 1522.
-
Gloss: Determine the gloss of the coatings at a 60° angle using a gloss meter following ASTM D523.
-
Yellowing Resistance: Expose the coated panels to UV-A radiation in a QUV accelerated weathering tester (ASTM G154) and measure the change in yellowness index over time.
-
Chemical Resistance: Assess the resistance of the coatings to various chemicals, such as 5% sodium hydroxide and 5% sulfuric acid, by spot tests according to ASTM D1308. Evaluate for any blistering, discoloration, or loss of adhesion.
-
Flexibility: Test the flexibility of the coatings using a conical mandrel bend tester as described in ASTM D522.
Visualizing the Comparison
To better understand the logical flow of the comparative analysis, the following diagrams illustrate the synthesis pathways and the overall experimental workflow.
Caption: Synthesis and evaluation of modified alkyd resins.
Caption: Workflow for comparative alkyd resin analysis.
A Comparative Guide to the Lubricity of Isononanoic Acid Esters and Traditional Mineral Oils
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isononanoic acid esters, a type of synthetic lubricant, generally exhibit superior lubricity and performance characteristics compared to traditional mineral oils, particularly under demanding conditions. Synthetic esters are known for their excellent thermal and oxidative stability, which contributes to a longer service life and reliable performance across a wide range of temperatures. Mineral oils, while being a more economical option, are often outperformed by synthetic esters in terms of wear protection and operation under extreme pressures.[1]
Quantitative Lubricity Data
The following table summarizes representative lubricity data for synthetic esters and mineral oils based on standard industry tests. It is important to note that the values for synthetic esters are representative of the class and may not be specific to this compound esters due to the limited availability of public data.
| Lubricity Parameter | Synthetic Ester (Representative) | Traditional Mineral Oil | Test Method |
| Coefficient of Friction (μ) | ~0.06 - 0.08 | ~0.10 - 0.12 | Four-Ball / Pin-on-Disk |
| Wear Scar Diameter (WSD) (mm) | < 0.40 | > 0.50 | ASTM D4172 (Four-Ball) |
| HFRR Wear Scar Diameter (μm) | < 460 | > 520 | ASTM D6079 (HFRR) |
Note: Lower values for both Coefficient of Friction and Wear Scar Diameter indicate better lubricity and wear protection.
Experimental Protocols
The data presented in this guide is typically generated using standardized test methods to ensure reproducibility and comparability. The two primary methods for assessing the lubricity of lubricating fluids are the Four-Ball Wear Test (ASTM D4172) and the High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079).
1. ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This test evaluates the anti-wear properties of a lubricant under sliding contact.[2]
-
Apparatus: A four-ball wear test machine consisting of one rotating steel ball and three stationary steel balls held in a cup filled with the lubricant sample.
-
Procedure:
-
The lubricant sample is placed in the test cup, and the three stationary balls are secured.
-
A single rotating ball is brought into contact with the three stationary balls under a specified load.
-
The top ball is rotated at a constant speed for a set duration and at a controlled temperature.
-
After the test, the machine is stopped, and the wear scars on the three stationary balls are measured under a microscope.
-
-
Output: The average diameter of the wear scars is reported. A smaller wear scar diameter indicates better wear protection. The coefficient of friction can also be monitored during the test.
2. ASTM D6079: Evaluating Lubricity of Diesel Fuels by the High-Frequency Reciprocating Rig (HFRR)
This method is commonly used to assess the lubricity of diesel fuels but is also applicable to other lubricating fluids.[3]
-
Apparatus: A High-Frequency Reciprocating Rig (HFRR) which consists of a vertically mounted, non-rotating steel ball held in a chuck and a horizontally mounted, stationary steel disk.
-
Procedure:
-
A small sample of the test fluid is placed on the steel disk.
-
The steel ball is brought into contact with the disk and a load is applied.
-
The ball is then oscillated across the disk at a high frequency over a short stroke length for a specified time and at a controlled temperature.
-
At the end of the test, the wear scar on the ball is measured using a microscope.
-
-
Output: The average wear scar diameter is reported in micrometers (μm). A smaller wear scar indicates better lubricity.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts involved in assessing lubricant lubricity, the following diagrams are provided.
Caption: Experimental workflow for assessing lubricant lubricity.
Caption: Key factors influencing the lubricity of a lubricant.
Conclusion
The available evidence strongly suggests that this compound esters, as part of the broader class of synthetic esters, offer significant advantages in lubricity over traditional mineral oils. Their engineered molecular structure provides superior performance, particularly in terms of thermal stability and wear protection under extreme conditions. While mineral oils remain a cost-effective choice for many standard applications, the enhanced performance and potentially longer service life of synthetic esters make them a compelling option for high-performance and critical applications. Further direct comparative testing of this compound esters against mineral oils using standardized methods would be beneficial to quantify these advantages precisely.
References
comparative study on the biodegradability of isononanoic acid-based and conventional lubricants
A critical evaluation of the environmental persistence of isononanoic acid-based synthetic lubricants versus their conventional mineral oil-based counterparts, supported by standardized testing data.
The increasing global emphasis on environmental stewardship has propelled the demand for lubricants with reduced ecological impact. A key determinant of a lubricant's environmental footprint is its biodegradability—the capacity to be broken down into simpler, non-toxic substances by microorganisms. This guide provides a comparative analysis of the biodegradability of lubricants formulated with this compound-based synthetic esters and conventional lubricants derived from mineral oil. This objective comparison is supported by data from standardized biodegradability tests and detailed experimental protocols.
Quantitative Biodegradability Data
The biodegradability of a substance is typically assessed using standardized methods, such as the OECD 301B test, which measures the evolution of carbon dioxide as a proxy for mineralization. A substance is classified as "readily biodegradable" if it achieves greater than 60% biodegradation within a 28-day period.[1] The following table summarizes the comparative biodegradability of this compound-based and conventional lubricants based on results from this standard test method.
| Lubricant Type | Base Oil Chemistry | Typical Biodegradability (OECD 301B, 28 days) | Classification |
| This compound-Based Lubricant | Synthetic Ester | > 60% (up to 90%)[2] | Readily Biodegradable |
| Conventional Lubricant | Mineral Oil (Petroleum-Based) | < 40%[3] | Inherently Biodegradable |
Experimental Protocols
A thorough understanding of the test methodologies is crucial for interpreting biodegradability data. The most widely referenced standard for lubricants is the OECD 301B CO2 Evolution Test.[1]
OECD 301B: CO2 Evolution Test
This method evaluates the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide evolved over a 28-day period.[4]
Principle: A pre-determined amount of the lubricant is introduced as the sole carbon source into a liquid mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge). The test system is aerated with CO2-free air and incubated in the dark at a constant temperature. The CO2 produced from the microbial respiration of the test substance is trapped in a series of absorption bottles containing a solution like barium or sodium hydroxide. The amount of trapped CO2 is then quantified by titration or with an inorganic carbon analyzer.[5] The percentage of biodegradation is calculated as the ratio of the CO2 produced by the test substance to its theoretical maximum CO2 production (ThCO2), which is based on its elemental composition.
Key Steps:
-
Preparation of Mineral Medium: A basal salt solution containing essential minerals for microbial growth is prepared.
-
Inoculum Preparation: A mixed microbial culture, typically from the effluent of a wastewater treatment plant, is prepared and acclimatized.
-
Test Setup: Test flasks are prepared containing the mineral medium, the inoculum, and the test lubricant. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also set up in parallel.
-
Aeration and Incubation: The flasks are aerated with CO2-free air and incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.
-
CO2 Trapping and Measurement: The effluent air from each flask is passed through absorption bottles to trap the evolved CO2. The amount of CO2 is measured at regular intervals.
-
Data Analysis: The cumulative CO2 production in the test flasks (corrected for the CO2 produced in the control flasks) is calculated and expressed as a percentage of the ThCO2.
Visualizing the Comparison and Process
To further elucidate the concepts and procedures discussed, the following diagrams have been generated.
Caption: Logical flow of biodegradability assessment.
Caption: Workflow of the OECD 301B test.
Discussion and Conclusion
The data unequivocally demonstrates that this compound-based synthetic ester lubricants exhibit significantly higher biodegradability compared to conventional mineral oil-based lubricants. Achieving up to 90% degradation in the OECD 301B test, these synthetic lubricants are classified as "readily biodegradable," indicating they are likely to be rapidly and completely broken down in the environment.[2] This rapid degradation minimizes the potential for long-term environmental contamination in the event of a spill or leakage.
In contrast, conventional mineral oil-based lubricants are typically categorized as "inherently biodegradable," with degradation rates often below 40% in the same 28-day test period.[3] This implies that while they can be broken down by microorganisms to some extent, the process is slower and less complete, leading to greater environmental persistence. Safety data sheets for many conventional engine oils state they are "not expected to be readily biodegradable".[6]
The superior biodegradability of this compound-based lubricants is attributed to their chemical structure. The ester linkages in these synthetic molecules are more susceptible to enzymatic cleavage by microorganisms compared to the complex and recalcitrant hydrocarbon structures found in mineral oils.
For researchers, scientists, and professionals in fields where environmental exposure is a concern, the choice of lubricant can have significant ecological consequences. The use of readily biodegradable lubricants, such as those based on this compound, represents a proactive measure to mitigate environmental risks and align with sustainability goals. This comparative study underscores the clear environmental advantage of this compound-based lubricants in terms of their biodegradability.
References
- 1. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 2. mollub.ru [mollub.ru]
- 3. novvi.com [novvi.com]
- 4. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. chevronmarineproducts.com [chevronmarineproducts.com]
A Comparative Guide to Isononanoic Acid-Based Lubricants for Environmentally Friendly Refrigerants
For Researchers, Scientists, and Drug Development Professionals
The transition to environmentally friendly refrigerants, such as hydrofluoroolefins (HFOs), necessitates the use of high-performance synthetic lubricants. Polyol ester (POE) lubricants formulated with isononanoic acid have emerged as a leading technology in this field. This guide provides an objective comparison of the performance of this compound-based POE lubricants with alternative synthetic lubricants, namely Polyalkylene Glycols (PAGs) and Polyvinyl Ethers (PVEs), supported by experimental data.
The unique branched-chain structure of this compound imparts exceptional thermal and oxidative stability to POE lubricants, along with excellent low-temperature fluidity.[1] These characteristics are crucial for ensuring the efficiency and longevity of refrigeration systems operating with newer, low Global Warming Potential (GWP) refrigerants.
Performance Comparison of Refrigerant Lubricants
The following table summarizes the performance of an this compound-based POE lubricant (POE C) in comparison to another POE lubricant (POE B) and provides context with data on PAG and PVE lubricants where available. The data highlights key performance indicators such as miscibility, chemical stability, and lubricity.
| Performance Parameter | Lubricant Type | Refrigerant | Test Method | Result | Reference |
| Miscibility | This compound-Based POE (POE C) | R1234yf | JIS K2211 | Lower Phase Separation Temperature (Good Miscibility) | --INVALID-LINK-- |
| This compound-Based POE (POE C) | R1234ze(E) | JIS K2211 | Lower Phase Separation Temperature (Good Miscibility) | --INVALID-LINK-- | |
| POE (General) | HFO-1234ze(E) | Visual Observation | Completely miscible below 20% oil mass fraction | --INVALID-LINK-- | |
| PVE | HFO-1234ze(E) | Visual Observation | Completely miscible below 10% oil mass fraction | --INVALID-LINK-- | |
| PAG | HFO-1234yf | - | Generally shows lower solubility than R134a | --INVALID-LINK-- | |
| Chemical Stability | This compound-Based POE (POE C) | R1234yf | Sealed Tube Test (ASHRAE 97) | No increase in Acid Number (mgKOH/g) | --INVALID-LINK-- |
| This compound-Based POE (POE C) | R1234ze(E) | Sealed Tube Test (ASHRAE 97) | No increase in Acid Number (mgKOH/g) | --INVALID-LINK-- | |
| POE (General) | HFO-1234yf | Sealed Tube Test (ASHRAE 97) | Increased acid number and fluoride ion formation | --INVALID-LINK-- | |
| PVE | HFO Refrigerants | Sealed Tube Test | Stable with new stabilizer | --INVALID-LINK-- | |
| PAG | R134a | - | Generally good thermal stability | --INVALID-LINK-- | |
| Lubricity (Wear) | This compound-Based POE (POE C) | R1234ze(E) | Falex Pin & Vee Block (ASTM D2670) | Less wear than POE B with R410A | --INVALID-LINK-- |
| POE (General) | R134a | Pin-on-Disk | - | --INVALID-LINK-- | |
| PAG | R134a | Pin-on-Disk | Superior scuffing and wear resistance compared to POE | --INVALID-LINK-- | |
| PVE | HFC Refrigerants | - | Superior lubricity to POE | --INVALID-LINK-- |
Experimental Workflow & Signaling Pathways
To validate the performance of refrigerant lubricants, a standardized experimental workflow is crucial. The following diagram illustrates the typical sequence of tests performed.
Caption: Experimental workflow for refrigerant lubricant performance validation.
The selection of a suitable lubricant is a critical factor in the design and operation of refrigeration systems. The signaling pathway for lubricant selection involves considering the refrigerant properties, compressor type, and desired performance characteristics.
Caption: Logical relationship for selecting an optimal refrigerant lubricant.
Detailed Experimental Protocols
Miscibility Testing (JIS K2211)
This method is used to determine the temperature at which a lubricant and refrigerant mixture separates into two distinct liquid phases.
-
Apparatus: A sealed, transparent, high-pressure cell capable of withstanding the vapor pressure of the refrigerant at elevated temperatures. The cell should allow for visual observation of the mixture.
-
Procedure:
-
A specific mass ratio of lubricant and refrigerant is charged into the pressure cell.
-
The cell is then heated or cooled at a controlled rate.
-
The temperature at which the clear, single-phase mixture becomes cloudy or separates into two phases is recorded as the phase separation temperature.
-
This process is repeated for various lubricant concentrations to generate a miscibility curve.
-
Chemical Stability Testing (ASHRAE Standard 97: Sealed Tube Method)
This standard provides a method to evaluate the chemical stability of materials, including lubricants and refrigerants, in a controlled environment.
-
Apparatus: Borosilicate glass tubes, a vacuum pump, a torch for sealing the tubes, and a convection oven for aging.
-
Procedure:
-
A small amount of the lubricant, refrigerant, and metal catalysts (typically steel, copper, and aluminum) are placed in a glass tube.
-
The tube is evacuated to remove air and moisture and then sealed with a torch.
-
The sealed tube is aged in an oven at a specified high temperature (e.g., 175°C) for a set duration (e.g., 14 days).
-
After aging, the tube is cooled, and the contents are analyzed for signs of degradation. This includes visual inspection for color change and sludge formation, and chemical analysis of the lubricant for an increase in acid number (TAN) and the presence of fluoride ions.
-
Lubricity Testing (ASTM D2670: Falex Pin and Vee Block Test)
This test method is used to determine the wear and friction characteristics of a lubricant under boundary lubrication conditions.
-
Apparatus: A Falex Pin and Vee Block test machine, which consists of a rotating steel pin and two stationary V-shaped blocks.
-
Procedure:
-
The test pin and V-blocks are cleaned and assembled in the test machine.
-
The lubricant sample is placed in the test reservoir, and the refrigerant can be bubbled through the lubricant to simulate system conditions.
-
A specified load is applied to the V-blocks against the rotating pin.
-
The test is run for a predetermined duration.
-
After the test, the wear on the pin and V-blocks is measured, typically by weight loss or by measuring the width of the wear scar. The friction torque can also be monitored during the test.
-
References
Safety Operating Guide
Proper Disposal of Isononanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of isononanoic acid is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound and its contaminated containers.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is recommended if there is a risk of splashing.[1][5][6] | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber with a thickness of approx. 0.55 mm, providing a breakthrough time of > 480 minutes). Gloves must be inspected before use.[1][5] | To prevent skin contact, which can cause irritation. |
| Protective Clothing | Fire/flame resistant and impervious clothing. A complete suit protecting against chemicals may be necessary depending on the scale of handling.[1][5][7] | To protect the body from skin contact and in case of fire. |
| Respiratory Protection | A respirator with a filter for organic vapor should be used if occupational exposure limits are exceeded or in case of product release.[5] | To prevent inhalation of vapors or mists. |
Ensure that an eyewash station and a safety shower are readily accessible in the work area.[2] All handling should be conducted in a well-ventilated area, and personnel should wash their hands thoroughly after handling.[1][2][5]
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is that it must be conducted in accordance with all applicable local, regional, and national laws and regulations.[1][2][4][5][8] Under no circumstances should this compound be discharged into sewer systems, drains, or the environment.[1][2]
-
Collection and Storage of Waste:
-
Arranging for Disposal:
-
Handling Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.[2][5][6]
-
Remove all sources of ignition and use spark-proof tools.[1]
-
Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binder.[2][4][5]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][2][5]
-
Disposal of Contaminated Packaging
Proper disposal of containers that have held this compound is also crucial to prevent environmental contamination and accidental exposure.
| Packaging Disposal Option | Procedure |
| Recycling or Reconditioning | Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] |
| Landfill Disposal | The packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] |
| Incineration | For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1] |
This compound Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. moellerchemie.com [moellerchemie.com]
- 5. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 6. smsrail.com [smsrail.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Guide to Handling Isononanoic Acid
A comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for isononanoic acid, ensuring the safety of laboratory personnel and the integrity of research.
This compound is a versatile carboxylic acid intermediate utilized in a variety of applications, from the synthesis of synthetic lubricants to its use as a corrosion inhibitor.[1] While a valuable component in many research and development settings, its handling requires strict adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[2][3][4][5][6] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a risk of splashing.[2][3][7][8] | To prevent contact with the eyes, which can cause serious eye damage.[3][4][5][6] |
| Hand Protection | Chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] Gloves must be inspected prior to use.[2] | To prevent skin irritation from direct contact.[3][5][6] |
| Skin and Body Protection | Impervious clothing, and for significant exposure risk, a face-shield and protective suit are recommended.[3][7][8] Fire/flame resistant clothing should also be considered.[2] | To protect the skin from irritation and prevent absorption.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] In case of fire, a self-contained breathing apparatus (NIOSH-approved or EN 133) is necessary.[3][7][8] | To prevent inhalation of vapors or mists, especially in poorly ventilated areas or during a fire.[3] |
Operational and Disposal Plans: A Step-by-Step Approach
Proper handling, storage, and disposal of this compound are critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][7] Local exhaust ventilation is preferred over general dilution ventilation.[7][8]
-
Hygiene Practices: Do not eat, drink, or smoke when using this product.[2][3][4][8] Wash hands thoroughly after handling.[2][3] Contaminated clothing should be removed immediately and washed before reuse.[2][3]
-
Preventing Ignition: Keep away from sources of ignition as vapor/air mixtures can be explosive with intense warming.[3][8] Take measures to prevent static electricity discharge.[3][7]
-
Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible near the workstation.[7][8]
Storage Protocols:
-
Store in a cool, dry, and well-ventilated place in tightly closed containers.[1][2][3][7]
-
Keep away from incompatible materials such as bases and amines.[7]
-
Recommended storage temperature is between 0 and 38 °C (32 and 100 °F).[3]
Spill Management:
In the event of a spill, evacuate personnel to a safe area.[2] Remove all sources of ignition.[2] Use spark-proof tools and explosion-proof equipment.[2] Absorb the spill with an inert absorbent material such as sand or diatomaceous earth and collect it in a suitable, closed container for disposal.[3][5]
Disposal Plan:
This compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2] Contaminated packaging should be triple-rinsed and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to render it unusable.[2]
Emergency First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
If Swallowed: Rinse the mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.[2][3][4]
-
If on Skin: Immediately take off all contaminated clothing.[2][3] Wash the affected area with soap and plenty of water.[2] If skin irritation occurs, get medical help.[2]
-
If in Eyes: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3] Continue rinsing and seek immediate medical help.[2][3][4]
-
If Inhaled: Move the person to fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration and seek immediate medical attention.[2]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. perstorp.com [perstorp.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 4. Page loading... [guidechem.com]
- 5. moellerchemie.com [moellerchemie.com]
- 6. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 7. smsrail.com [smsrail.com]
- 8. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
